RU28362
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
74915-64-3 |
|---|---|
Molekularformel |
C23H28O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
UFZKDKHLKHEFGA-ZFTCBNFESA-N |
Isomerische SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O |
Kanonische SMILES |
CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one RU 28362 RU 362 RU-28362 RU-362 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of RU28362: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Glucocorticoid Receptor Agonism
RU28362 is a synthetic steroid that functions as a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the type II corticoid receptor.[1] Its mechanism of action is centered on its ability to mimic the effects of endogenous glucocorticoids, such as cortisol, by binding to and activating the GR. A key feature of this compound is its high specificity for the GR over the mineralocorticoid receptor (MR) or type I corticoid receptor, making it a valuable tool for dissecting the specific physiological roles of the glucocorticoid signaling pathway.[1]
Upon entering a target cell, this compound binds to the GR, which is primarily located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and subsequent translocation into the nucleus. Within the nucleus, the activated this compound-GR complex acts as a ligand-dependent transcription factor. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in either the induction or repression of gene expression, leading to a wide range of cellular and physiological effects.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the binding affinity and functional activity of this compound.
| Parameter | Tissue/Cell Type | Value | Reference |
| Binding Affinity (Kd) | |||
| [3H]-RU28362 | Lateral wall of the basal turn of the cochlea (guinea pig) | 11.4 x 10⁻⁹ M | [2] |
| [3H]-RU28362 | Ampullae of the semicircular canals (guinea pig) | 12.7 x 10⁻⁹ M | [2] |
| Concentration of Binding Sites (Bmax) | |||
| [3H]-RU28362 | Lateral wall of the basal turn of the cochlea (guinea pig) | 240 fmol/mg dry tissue | [2] |
| [3H]-RU28362 | Ampullae of the semicircular canals (guinea pig) | 89 fmol/mg dry tissue | [2] |
| Functional Activity | |||
| Dose-dependent increase in Bnip3 mRNA levels | Primary cortical neurons | 0.1, 1, 5, 10 nM (after 72h) | [3] |
| Inhibition of ACTH and corticosterone secretion | In vivo (rats) | 150 µg/kg (i.p.) | [3] |
| Suppression of stress-induced POMC hnRNA | Anterior pituitary gland (rats) | 150 µg/kg (i.p.) | [3][4] |
Signaling Pathways and Logical Relationships
Glucocorticoid Receptor Signaling Pathway Activated by this compound
Caption: this compound activates the GR, leading to nuclear translocation and modulation of target gene expression.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Kd) and the maximum number of binding sites (Bmax) of this compound for the glucocorticoid receptor.
1. Tissue/Cell Preparation:
-
Homogenize tissues or cells in ice-cold homogenization buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the receptors.
-
Resuspend the pellet in an appropriate assay buffer.
2. Binding Reaction:
-
In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of [3H]-RU28362.
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled this compound or another potent glucocorticoid.
-
Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membrane-bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]-RU28362.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
Caption: Workflow for a radioligand binding assay to determine this compound binding kinetics.
Reporter Gene Assay
This protocol describes a general method to assess the functional agonist activity of this compound on the glucocorticoid receptor by measuring the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) that expresses the glucocorticoid receptor.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid expressing a different reporter gene under the control of a constitutive promoter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
2. Compound Treatment:
-
After allowing the cells to recover and express the transfected genes, treat them with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 18-24 hours).
3. Cell Lysis and Reporter Assay:
-
Lyse the cells using a lysis buffer compatible with the chosen reporter assay system.
-
Measure the activity of the primary reporter gene (e.g., luciferase activity) and the control reporter gene (e.g., Renilla luciferase activity) using a luminometer or spectrophotometer.
4. Data Analysis:
-
Normalize the primary reporter gene activity to the control reporter gene activity for each sample.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Caption: Workflow for a reporter gene assay to measure this compound functional activity.
Western Blotting for Downstream Target Proteins
This protocol outlines a general procedure to detect changes in the expression of specific proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture cells of interest and treat them with this compound at a desired concentration and for a specific duration.
-
Include a vehicle-treated control group.
2. Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling them in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bnip3 or anti-POMC).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
5. Detection:
-
Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands.
6. Analysis:
-
Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.
Caption: Workflow for Western blotting to analyze protein expression changes induced by this compound.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
RU28362: A Deep Dive into a Selective Glucocorticoid Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
RU28362 is a synthetic steroid and a potent, highly selective agonist for the glucocorticoid receptor (GR).[1][2] Unlike endogenous glucocorticoids such as cortisol and corticosterone, which can bind to both the glucocorticoid and mineralocorticoid receptors (MR), this compound's specificity for the GR makes it an invaluable tool in research settings to dissect the specific roles of GR-mediated signaling pathways.[1] Developed by Roussel Uclaf, this androstane glucocorticoid has been instrumental in advancing our understanding of GR function in various physiological and pathological processes.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, mechanism of action, and detailed experimental protocols for its characterization.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one |
| Molecular Formula | C₂₃H₂₈O₃ |
| Molar Mass | 352.47 g/mol |
| CAS Number | 74915-64-3 |
Data Presentation: Receptor Binding and Potency
The defining characteristic of this compound is its high selectivity for the glucocorticoid receptor. This selectivity is crucial for accurately attributing experimental findings to GR activation without the confounding effects of mineralocorticoid receptor activation.
Binding Affinity
Quantitative data on the binding affinity of this compound for the glucocorticoid receptor has been determined through radioligand binding assays. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity.
Table 1: Binding Affinity (Kd) of [³H]-RU28362 for the Glucocorticoid Receptor in Various Tissues
| Tissue | Kd (nM) | Bmax (fmol/mg dry tissue) | Reference |
| Lateral wall of the basal turn of the cochlea (guinea pig) | 11.4 | 240 | [3] |
| Ampullae of the semicircular canals (guinea pig) | 12.7 | 89 | [3] |
Receptor Selectivity
Mechanism of Action & Signaling Pathway
This compound exerts its effects through the classical glucocorticoid receptor signaling pathway. As a GR agonist, it initiates a cascade of molecular events that ultimately lead to changes in gene expression.
-
Cellular Entry and Receptor Binding: Being a lipophilic steroid, this compound passively diffuses across the cell membrane into the cytoplasm.
-
GR Complex Activation: In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex, including heat shock proteins (HSPs) like Hsp90 and Hsp70, and immunophilins. The binding of this compound to the ligand-binding domain of the GR induces a conformational change in the receptor.
-
Translocation to the Nucleus: This conformational change leads to the dissociation of the chaperone proteins and exposes the nuclear localization signals on the GR. The activated this compound-GR complex then translocates into the nucleus.
-
Modulation of Gene Expression: Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
-
Transrepression: The this compound-GR complex can also repress gene expression by interacting with other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory activity. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.
-
Visualization of the GR Signaling Pathway
Caption: Classical glucocorticoid receptor signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Radioligand Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of this compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.
Materials:
-
Receptor Source: Cytosolic extracts from a tissue or cell line expressing the glucocorticoid receptor (e.g., rat liver, HeLa cells).
-
Radioligand: [³H]-Dexamethasone or [³H]-RU28362.
-
Unlabeled Competitor: this compound.
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor (e.g., molybdate, dithiothreitol).
-
Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.
-
Scintillation Cocktail and Counter.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a constant concentration of the radioligand (typically at or below its Kd) and varying concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Add the receptor preparation to each tube and incubate at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.
-
Quantification: Measure the radioactivity in the supernatant (if using charcoal) or on the filters (if using filtration) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Visualization:
Caption: Workflow for a competitive radioligand binding assay.
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of this compound to activate the GR and induce the transcription of a reporter gene.
Objective: To quantify the potency (EC50) and efficacy of this compound in activating GR-mediated gene transcription.
Materials:
-
Cell Line: A mammalian cell line with low endogenous GR expression (e.g., HEK293, CV-1).
-
Expression Plasmids:
-
An expression vector for the human glucocorticoid receptor (hGR).
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
A control plasmid for normalization of transfection efficiency (e.g., expressing Renilla luciferase).
-
-
Transfection Reagent.
-
Cell Culture Media and Reagents.
-
Lysis Buffer and Reporter Assay Reagents.
-
Luminometer or Spectrophotometer.
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the hGR expression plasmid, the GRE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) or a vehicle control.
-
Incubation: Incubate the cells with the compound for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer.
-
Reporter Assay: Measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the primary reporter activity to the normalization reporter activity for each well. Plot the normalized reporter activity against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal response) can be determined from the resulting dose-response curve.
Workflow Visualization:
Caption: Workflow for a glucocorticoid receptor transactivation assay.
In Vivo Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
This in vivo experiment assesses the ability of this compound to suppress the HPA axis, a key physiological function of glucocorticoids.
Objective: To evaluate the in vivo efficacy of this compound in suppressing the HPA axis by measuring its effect on stress-induced hormone secretion.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound.
-
Vehicle (e.g., propylene glycol).
-
Restraint stress apparatus.
-
Blood collection supplies.
-
Assay kits for adrenocorticotropic hormone (ACTH) and corticosterone.
Protocol:
-
Animal Acclimation: Acclimate the rats to the housing conditions and handling procedures.
-
Drug Administration: Administer this compound (e.g., 150 µg/kg, intraperitoneally) or vehicle to the rats.[2][4] The timing of administration before the stressor can be varied to study the time course of the effect (e.g., 10, 60, or 180 minutes prior to stress).[4]
-
Stress Induction: Subject the rats to a period of restraint stress (e.g., 15-30 minutes).[4]
-
Blood Sampling: Collect blood samples at specific time points before, during, and after the stress procedure.
-
Hormone Measurement: Measure the plasma concentrations of ACTH and corticosterone using appropriate immunoassays.
-
Data Analysis: Compare the stress-induced increases in ACTH and corticosterone levels in the this compound-treated group to the vehicle-treated group. A significant reduction in the hormone levels in the treated group indicates HPA axis suppression.
Logical Relationship Diagram:
Caption: Logical flow of this compound-mediated HPA axis suppression.
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of the glucocorticoid receptor. Its high affinity and specificity for the GR, coupled with its demonstrated in vitro and in vivo activity, make it an essential compound for researchers in endocrinology, neuroscience, immunology, and drug development. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other novel GR modulators. A thorough understanding of its pharmacological profile is critical for the accurate interpretation of experimental results and for the advancement of our knowledge of glucocorticoid signaling.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
RU28362: A Technical Guide to a Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU28362 is a potent and selective synthetic agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2] Developed by Roussel Uclaf, this androstane glucocorticoid has been instrumental in distinguishing the physiological roles of the glucocorticoid and mineralocorticoid receptors due to its high affinity for the former and negligible interaction with the latter.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one, is a synthetic steroid derivative.[2] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one | [2] |
| CAS Number | 74915-64-3 | [2] |
| Chemical Formula | C23H28O3 | [2] |
| Molar Mass | 352.474 g·mol−1 | [2] |
Pharmacological Properties and Mechanism of Action
This compound exerts its biological effects through high-affinity binding to the intracellular glucocorticoid receptor. This binding displaces heat shock proteins, leading to the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, this complex modulates the transcription of target genes, resulting in a wide range of physiological responses.[4]
Binding Affinity
This compound is characterized by its high and selective affinity for the glucocorticoid receptor. The following table summarizes the available binding affinity data.
| Parameter | Tissue | Value | Reference |
| Kd | Guinea Pig Cochlea (lateral wall) | 11.4 x 10-9 M | [3] |
| Kd | Guinea Pig Semicircular Canals (ampullae) | 12.7 x 10-9 M | [3] |
| Bmax | Guinea Pig Cochlea (lateral wall) | 240 fmol/mg dry tissue | [3] |
| Bmax | Guinea Pig Semicircular Canals (ampullae) | 89 fmol/mg dry tissue | [3] |
No specific Ki or IC50 values for this compound binding to the glucocorticoid receptor were found in the reviewed literature. Additionally, no pharmacokinetic data such as half-life, bioavailability, or metabolic pathways for this compound have been publicly reported.
Biological Activities and In Vivo Effects
This compound has been utilized in a variety of in vitro and in vivo studies to elucidate the roles of glucocorticoid signaling.
Inhibition of ACTH and Corticosterone Secretion
Intraperitoneal administration of this compound has been shown to inhibit the secretion of adrenocorticotrophic hormone (ACTH) and corticosterone in rats.[5] A dose of 150 µg/kg was effective in this inhibition, demonstrating the compound's potent in vivo activity on the hypothalamic-pituitary-adrenal (HPA) axis.[5]
Induction of Bnip3 mRNA Expression
In primary cortical neurons, this compound treatment leads to a dose-dependent increase in the mRNA levels of the pro-apoptotic gene Bnip3.[5] This effect was observed after 72 hours of treatment with concentrations ranging from 0.1 to 10 nM.[5]
Experimental Protocols
Glucocorticoid Receptor Binding Assay
While a specific protocol for this compound was not detailed in the search results, a general protocol for a competitive binding assay using a fluorescently labeled glucocorticoid ligand can be adapted.
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
Assay Buffer (e.g., 10 mM potassium phosphate pH 7.4, 5 mM DTT, 0.1 mM EDTA, 10 mM Na2MoO4, 10% glycerol)
-
This compound
-
Microplate suitable for fluorescence polarization
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer.
-
In a microplate, add the fluorescent glucocorticoid ligand and the this compound dilutions.
-
Add the GR protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding. The IC50 value can be calculated from the resulting dose-response curve.
In Vivo Inhibition of ACTH Secretion in Rats
Objective: To assess the in vivo efficacy of this compound in suppressing ACTH secretion.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline with 0.1% Tween 80)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
ACTH ELISA or RIA kit
Procedure:
-
Acclimate rats to handling and injection procedures.
-
Administer this compound (150 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]
-
At a predetermined time point post-injection (e.g., 60 minutes), collect blood samples via tail vein or cardiac puncture.
-
Process blood to separate plasma.
-
Measure ACTH concentrations in the plasma samples using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
Compare ACTH levels between the this compound-treated and vehicle-treated groups.
Quantitative RT-PCR for Bnip3 mRNA Expression
Objective: To quantify the effect of this compound on Bnip3 mRNA expression in primary cortical neurons.
Materials:
-
Primary cortical neuron culture
-
This compound (0.1, 1, 5, 10 nM)[5]
-
Vehicle (e.g., DMSO)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Bnip3 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture primary cortical neurons to the desired confluency.
-
Treat the neurons with varying concentrations of this compound or vehicle for 72 hours.[5]
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reactions with the appropriate primers and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Bnip3 mRNA expression, normalized to the housekeeping gene.
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Inhibition of the HPA Axis by this compound.
Caption: Experimental Workflow for Bnip3 mRNA Quantification.
Synthesis
This compound was developed by the pharmaceutical company Roussel Uclaf.[2] However, a detailed, publicly available protocol for its chemical synthesis has not been identified in the reviewed literature.
Conclusion
This compound is a valuable pharmacological tool for investigating the specific functions of the glucocorticoid receptor. Its high potency and selectivity make it an ideal compound for in vitro and in vivo studies aimed at understanding the complex roles of glucocorticoid signaling in health and disease. This guide provides a foundational understanding of its properties and methodologies for its use, intended to support further research and development efforts. Further studies are warranted to fully characterize its pharmacokinetic profile and to explore its full therapeutic potential.
References
- 1. Glucocorticoid Fast Feedback Inhibition of Stress-Induced ACTH Secretion in the Male Rat: Rate Independence and Stress-State Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of RU28362: A Selective Glucocorticoid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
RU28362 is a synthetic androstane steroid developed by the French pharmaceutical company Roussel Uclaf. It is distinguished in the field of endocrinology and neuroscience as a potent and highly selective agonist for the glucocorticoid receptor (GR, or corticoid type II receptor).[1] Crucially, it exhibits negligible affinity for the mineralocorticoid receptor (MR, or corticoid type I receptor), a characteristic that sets it apart from endogenous glucocorticoids like cortisol and corticosterone which bind to both receptor types.[1][2] This selectivity has established this compound as an invaluable pharmacological tool, enabling researchers to dissect and isolate the specific physiological and pathophysiological roles of the glucocorticoid receptor system without the confounding effects of mineralocorticoid receptor activation.
Core Compound Profile
| Property | Value | Source |
| IUPAC Name | 11β,17β-Dihydroxy-6-methyl-17α-(prop-1-yn-1-yl)androsta-1,4,6-trien-3-one | [1] |
| Synonyms | RU-28362 | [1] |
| Molecular Formula | C₂₃H₂₈O₃ | [1] |
| Molar Mass | 352.474 g·mol⁻¹ | [1] |
| CAS Number | 74915-64-3 | [1] |
| Mechanism | Selective Glucocorticoid Receptor (GR) Agonist | [1][3] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound involves its high-affinity binding to the cytosolic glucocorticoid receptor. This receptor is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon binding of this compound, the receptor undergoes a conformational change, leading to the dissociation of the HSPs. This activated ligand-receptor complex then translocates into the nucleus.
Inside the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, either activating or repressing them, which in turn leads to the physiological effects characteristic of glucocorticoids, such as the regulation of metabolism, inflammation, and the stress response.
References
RU28362: A Technical Guide to its High Selectivity for the Glucocorticoid Receptor (Corticoid Type II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU28362, a synthetic steroid, is a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2] Its minimal affinity for the mineralocorticoid receptor (MR), or corticoid type I receptor, makes it an invaluable tool in endocrinology and neuroscience research for dissecting the specific physiological roles of GR-mediated signaling pathways.[3] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative binding data, detailed experimental protocols for assessing its selectivity, and visualizations of the underlying molecular and experimental workflows.
Data Presentation: Binding Affinity and Selectivity
Table 1: Binding Affinity of this compound for the Glucocorticoid Receptor (GR)
| Parameter | Value | Tissue/Cell Type | Reference |
| Kd | 11.4 x 10-9 M | Guinea Pig Cochlea (lateral wall) | [4] |
| Kd | 12.7 x 10-9 M | Guinea Pig Semicircular Canals (ampullae) | [4] |
Note: The affinity of this compound for the mineralocorticoid receptor is reported to be negligible.[4]
Experimental Protocols
To empirically determine and verify the selectivity of this compound, two primary types of assays are employed: competitive radioligand binding assays and functional reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to GR and MR.
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid and mineralocorticoid receptors.
Materials:
-
Radioligand for GR: [3H]-Dexamethasone or [3H]-RU28362
-
Radioligand for MR: [3H]-Aldosterone
-
Unlabeled Competitors: this compound, Dexamethasone (for GR positive control), Aldosterone (for MR positive control)
-
Receptor Source: Cytosolic extracts from tissues or cells expressing GR and MR (e.g., rat hippocampus, kidney, or transfected cell lines like COS-7 or HEK293)
-
Assay Buffer: Tris-HCl buffer with protease inhibitors
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Receptor Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction containing the receptors.
-
Resuspend the pellet in a fresh assay buffer.
-
Determine the protein concentration of the receptor preparation.
-
-
Assay Setup (in 96-well plates):
-
Total Binding Wells: Add receptor preparation and the respective radioligand ([3H]-Dexamethasone for GR, [3H]-Aldosterone for MR).
-
Non-specific Binding Wells: Add receptor preparation, radioligand, and a high concentration of the corresponding unlabeled positive control (Dexamethasone for GR, Aldosterone for MR).
-
Competition Wells: Add receptor preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Reporter Gene Assay
This assay measures the ability of this compound to activate transcription through GR and MR.
Objective: To determine the functional potency (EC50) and selectivity of this compound in activating GR- and MR-mediated gene expression.
Materials:
-
Cell Line: A cell line with low endogenous steroid receptor activity (e.g., CV-1 or HEK293).[5]
-
Expression Plasmids: Plasmids encoding human GR and human MR.
-
Reporter Plasmid: A plasmid containing a hormone-responsive promoter (e.g., Mouse Mammary Tumor Virus - MMTV) driving a reporter gene (e.g., luciferase).[1][6][7]
-
Transfection Reagent
-
Cell Culture Medium
-
Test Compounds: this compound, Dexamethasone (GR agonist control), Aldosterone (MR agonist control)
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media.
-
Co-transfect the cells with the GR or MR expression plasmid and the MMTV-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After allowing for receptor and reporter expression (typically 24 hours), treat the transfected cells with a range of concentrations of this compound, Dexamethasone, or Aldosterone.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the normalized luciferase activity against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Compare the EC50 values of this compound for GR and MR to determine its functional selectivity.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the workflows of the experimental protocols described above.
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Workflow of a functional reporter gene assay.
Conclusion
This compound stands out as a highly selective agonist for the glucocorticoid receptor, demonstrating negligible interaction with the mineralocorticoid receptor. This remarkable selectivity, quantifiable through rigorous binding and functional assays, establishes this compound as an indispensable molecular probe for elucidating the precise biological functions governed by glucocorticoid receptor activation. The detailed protocols and conceptual workflows provided in this guide offer a comprehensive framework for researchers to investigate and leverage the specific properties of this compound in their studies.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.com]
The Glucocorticoid Receptor Agonist RU28362: A Comparative Analysis with Endogenous Glucocorticoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison between the synthetic glucocorticoid receptor agonist RU28362 and endogenous glucocorticoids, primarily cortisol. It delves into their fundamental differences in receptor binding specificity, downstream signaling, and physiological effects. This document is intended to serve as a critical resource for researchers in endocrinology, pharmacology, and drug development, offering a detailed examination of the molecular mechanisms that distinguish this potent research tool from its natural counterparts. Through a combination of curated data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate a deeper understanding of glucocorticoid receptor pharmacology and aid in the design of future investigations.
Introduction
Endogenous glucocorticoids, such as cortisol in humans, are steroid hormones synthesized by the adrenal cortex that play a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and immune function.[1][2][3] Their actions are mediated through binding to two intracellular receptors: the high-affinity mineralocorticoid receptor (MR) and the lower-affinity glucocorticoid receptor (GR).[4][5] The widespread effects and therapeutic applications of glucocorticoids have driven the development of synthetic analogs with modified properties.
This compound is a potent and highly selective synthetic agonist for the glucocorticoid receptor.[3] Unlike endogenous glucocorticoids, which exhibit significant affinity for both MR and GR, this compound was specifically designed to interact almost exclusively with the GR.[3][6] This remarkable selectivity makes this compound an invaluable tool for dissecting the specific physiological roles of the GR, independent of MR activation. This guide will explore the key differences between this compound and endogenous glucocorticoids, focusing on their receptor binding profiles, downstream gene regulation, and overall physiological impact.
Receptor Binding Affinity and Specificity
The primary distinction between this compound and endogenous glucocorticoids lies in their differential affinity for the glucocorticoid and mineralocorticoid receptors. Endogenous glucocorticoids like cortisol and corticosterone bind with high affinity to both GR and MR.[3] In contrast, this compound is a highly selective GR agonist with negligible affinity for the MR.[3][6] This selectivity is crucial for isolating GR-mediated effects in experimental settings.
Table 1: Comparative Receptor Binding Affinities (Kd in nM)
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Receptor Specificity |
| This compound | ~11.4 - 12.7[6] | Negligible[3][6] | Highly GR-selective |
| Cortisol | ~17.5 - 24.6[7] | High Affinity (similar to Aldosterone)[4][5] | Binds to both GR and MR |
| Aldosterone | ~14[2] | ~1[1] | Primarily MR-selective |
| Dexamethasone | ~5.7 - 6.7[7] | Low Affinity | Highly GR-selective |
Note: Kd values can vary depending on the tissue and experimental conditions.
Signaling Pathways and Downstream Effects
Upon binding to the GR in the cytoplasm, both this compound and endogenous glucocorticoids induce a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.
Genomic Mechanisms
The binding of the GR-ligand complex to GREs can either activate or repress gene transcription, leading to the wide-ranging effects of glucocorticoids.
-
Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes such as FK506-binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ).[8][9][10]
-
Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.
dot
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Differential Gene Regulation
Due to its high selectivity, this compound is a powerful tool to study GR-specific gene regulation without the confounding effects of MR activation.
-
FKBP5: This gene is a well-established GR target and is strongly upregulated by both dexamethasone and cortisol.[11] Studies have shown that FKBP5 expression is induced by dexamethasone in a GR-dependent manner.[8]
-
GILZ: Glucocorticoid-Induced Leucine Zipper is another key anti-inflammatory protein whose expression is upregulated by glucocorticoids.[9][10] Cortisol has been shown to correlate with GILZ mRNA expression.[10]
-
Pro-opiomelanocortin (POMC): this compound has been shown to suppress the expression of the POMC gene, which encodes for Adrenocorticotropic hormone (ACTH), in the pituitary gland. This is a key mechanism of the negative feedback loop of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Physiological Effects: A Comparative Overview
The differences in receptor binding translate to distinct physiological profiles for this compound and endogenous glucocorticoids.
Table 2: Comparison of Physiological Effects
| Feature | This compound | Endogenous Glucocorticoids (e.g., Cortisol) |
| Primary Receptor Target | Glucocorticoid Receptor (GR) | Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) |
| HPA Axis Regulation | Potent suppression of ACTH and corticosterone secretion.[12] | Regulates the HPA axis via negative feedback on both the pituitary and hypothalamus.[12] |
| Metabolic Effects | Primarily influences glucose metabolism through GR-mediated pathways. | Broader effects on glucose, protein, and fat metabolism due to both GR and MR activation.[1] |
| Immune and Inflammatory Responses | Potent anti-inflammatory and immunosuppressive effects mediated solely through GR. | Potent anti-inflammatory and immunosuppressive effects mediated through both GR and MR. |
| Cardiovascular Effects | Less likely to cause mineralocorticoid-related side effects like hypertension and edema. | Can lead to hypertension and electrolyte imbalances due to MR activation. |
dot
Caption: Receptor Specificity of this compound vs. Endogenous Glucocorticoids.
Experimental Protocols
Competitive Glucocorticoid Receptor Binding Assay
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the GR.
Materials:
-
GR-containing cytosol preparation
-
Radiolabeled ligand (e.g., [³H]dexamethasone)
-
Unlabeled competitor (test compound and a known standard like dexamethasone)
-
Assay buffer
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor (test compound and standard).
-
Incubation: In assay tubes, combine the GR-containing cytosol, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled standard). Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal to each tube to adsorb unbound radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
dot
Caption: Experimental Workflow for a Competitive Binding Assay.
Glucocorticoid Receptor Nuclear Translocation Assay
This assay visualizes the movement of GR from the cytoplasm to the nucleus upon ligand binding.
Materials:
-
Cells expressing a fluorescently tagged GR (e.g., GFP-GR)
-
Cell culture medium and plates
-
Test compounds (e.g., this compound, cortisol)
-
Fixation and permeabilization buffers
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Plate cells expressing fluorescently tagged GR in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the test compounds at various concentrations for a specified time.
-
Fixation and Staining: Fix the cells, permeabilize them, and stain the nuclei with a counterstain.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the fluorescence intensity of the tagged GR in the cytoplasm and the nucleus to determine the extent of nuclear translocation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the DNA binding sites of the GR on a genomic scale.
Materials:
-
Cells treated with a GR agonist
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Sonication or enzymatic digestion equipment
-
Anti-GR antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reverse cross-linking buffer
-
DNA purification kit
-
qPCR or sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the chromatin with an anti-GR antibody to pull down the GR-DNA complexes. Use magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the GR-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to look at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound serves as a highly specific and potent tool for investigating the physiological and pathophysiological roles of the glucocorticoid receptor in isolation from the mineralocorticoid receptor. Its distinct receptor binding profile, when compared to endogenous glucocorticoids, allows for a more precise delineation of GR-mediated signaling pathways and gene regulation. Understanding these fundamental differences is paramount for the accurate interpretation of experimental data and for the rational design of novel therapeutic agents that selectively target the glucocorticoid receptor with improved efficacy and reduced side-effect profiles. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound and to further unravel the complexities of glucocorticoid signaling.
References
- 1. Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. RU-28362 - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mineralocorticoid receptors dampen glucocorticoid receptor sensitivity to stress via regulation of FKBP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GILZ mediates the antiproliferative activity of glucocorticoids by negative regulation of Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal dynamics of cortisol-associated changes in mRNA expression of glucocorticoid responsive genes FKBP5, GILZ, SDPR, PER1, PER2 and PER3 in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of RU28362 for the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of RU28362, a synthetic steroid, to the glucocorticoid receptor (GR). This compound is a potent and highly selective agonist for the GR, making it a valuable tool in research and a reference compound in drug discovery programs targeting the glucocorticoid signaling pathway.[1][2] This document details its binding affinity, experimental protocols for its characterization, and the associated cellular signaling pathways.
Quantitative Binding Affinity Data
This compound exhibits high affinity for the glucocorticoid receptor. The following table summarizes the available quantitative data on its binding affinity. The dissociation constant (Kd) is a measure of the binding affinity of a ligand for its receptor, where a lower Kd value indicates a higher affinity.
| Species/Tissue | Ligand | Binding Parameter | Value (nM) | Reference |
| Guinea Pig (Cochlea, lateral wall) | [3H]this compound | Kd | 11.4 | [3] |
| Guinea Pig (Semicircular canals, ampullae) | [3H]this compound | Kd | 12.7 | [3] |
| Rat (Brain cytosol) | [3H]this compound | - | Single class of high-affinity sites | [4] |
Note: Further quantitative data such as IC50 and Ki values from various sources are limited in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands like this compound to the glucocorticoid receptor. Below are detailed protocols for key experiments.
Radioligand Competition Binding Assay using Dextran-Coated Charcoal
This method is a classic approach to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor. The separation of bound from free radioligand is achieved by adsorption of the free radioligand to dextran-coated charcoal.[5][6][7]
a. Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [3H]dexamethasone
-
Receptor Source: Cytosolic extract from a GR-expressing cell line (e.g., A549) or tissue homogenate.
-
Binding Buffer: Tris-HCl buffer (pH 7.4) containing 10 mM Tris, 1.5 mM EDTA, 10% glycerol, and 10 mM sodium molybdate (to stabilize the receptor).
-
Dextran-Coated Charcoal (DCC): 0.5% Norit A charcoal and 0.05% Dextran T-70 in binding buffer.
-
Scintillation Cocktail
-
96-well plates
-
Scintillation counter
b. Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source by homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed concentration of [3H]dexamethasone (typically at its Kd concentration) and binding buffer to the wells.
-
Non-specific Binding: Add the same concentration of [3H]dexamethasone and a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess) to the wells.
-
Competition: Add the same concentration of [3H]dexamethasone and increasing concentrations of this compound to the wells.
-
-
Incubation: Add the receptor preparation to all wells. Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold DCC suspension to each well. Incubate on ice for 10-15 minutes with occasional mixing. The charcoal will adsorb the free [3H]dexamethasone.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the charcoal.
-
Measurement: Carefully transfer the supernatant (containing the receptor-bound [3H]dexamethasone) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]dexamethasone) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Competition Assay
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR.[8] A competing ligand like this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
a. Materials and Reagents:
-
Test Compound: this compound
-
Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).
-
Receptor Source: Purified recombinant human Glucocorticoid Receptor.
-
Assay Buffer: Provided with commercial kits, typically containing a stabilizing peptide.
-
96-well or 384-well black plates
-
Fluorescence plate reader with polarization filters
b. Protocol:
-
Assay Setup: In a black microplate, prepare serial dilutions of this compound in the assay buffer.
-
Reagent Addition:
-
Add the fluorescent glucocorticoid ligand to all wells.
-
Add the purified GR to all wells.
-
Include control wells for 0% competition (no competitor) and 100% competition (a saturating concentration of a known GR ligand like dexamethasone).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Photoaffinity Labeling
This technique is used to covalently link a ligand to its receptor through a light-activated reaction. [3H]this compound can be used as a photoaffinity label for the GR.[4]
a. Materials and Reagents:
-
Photoreactive Ligand: [3H]this compound
-
Receptor Source: Cytosolic extract or purified GR.
-
Binding Buffer: As described for the radioligand binding assay.
-
UV Light Source: A UV lamp with an appropriate wavelength (e.g., 254 nm or 350 nm).
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
b. Protocol:
-
Binding: Incubate the receptor preparation with [3H]this compound in the dark at 4°C to allow binding to equilibrium. Include a control sample with an excess of unlabeled this compound to determine non-specific labeling.
-
UV Cross-linking: Place the samples on ice and expose them to UV light for a short period (e.g., 2-10 minutes).[4] The optimal time and distance from the UV source should be empirically determined.
-
SDS-PAGE: Denature the samples by boiling in SDS-PAGE sample buffer and separate the proteins by polyacrylamide gel electrophoresis.
-
Detection: Visualize the covalently labeled GR by autoradiography or phosphorimaging. A specific band corresponding to the molecular weight of the GR should be observed in the sample without excess unlabeled ligand and should be absent or significantly reduced in the control sample.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor upon binding of an agonist like this compound.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling with [3H]RU 28362: a powerful tool for the study of rat brain glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasbio.com [atlasbio.com]
- 6. Effect of dextran-charcoal treatment on the dissociation kinetics of glucocorticoid-receptor complexes: possible involvement of lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Charcoal-stripping FBS to Deplete Hormones [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
The Glucocorticoid Receptor Agonist RU28362: A Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU28362 is a potent and highly selective synthetic agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1][2][3] Developed by Roussel Uclaf, it has been instrumental as a research tool to investigate the physiological and pathological roles of glucocorticoid signaling without the confounding effects on the mineralocorticoid receptor (MR), to which it shows negligible affinity.[3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of its signaling pathway.
Pharmacodynamics
The primary mechanism of action of this compound is its high-affinity binding to and activation of the glucocorticoid receptor.[2] This interaction initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to a wide range of cellular responses.
Glucocorticoid Receptor Binding
This compound exhibits a high binding affinity for the glucocorticoid receptor. Competition and dissociation studies have revealed a single class of binding sites for this compound in rat brain cytosol.[5]
| Tissue/Cell Type | Parameter | Value | Reference |
| Rat Brain Cytosol | Binding Sites | Single Class | [5] |
| Mammalian Inner Ear (Cochlea, lateral wall of the basal turn) | Kd | 11.4 x 10-9 M | [4] |
| Mammalian Inner Ear (Ampullae of the semicircular canals) | Kd | 12.7 x 10-9 M | [4] |
| Mammalian Inner Ear (Cochlea, lateral wall of the basal turn) | Bmax | 240 fmol/mg dry tissue | [4] |
| Mammalian Inner Ear (Ampullae of the semicircular canals) | Bmax | 89 fmol/mg dry tissue | [4] |
In Vitro and In Vivo Effects
This compound has been shown to exert a variety of effects in both cell culture and animal models, consistent with its role as a GR agonist.
| Model System | Effect | Dose/Concentration | Time Point | Reference |
| Neurons (in vitro) | Increases Bnip3 mRNA levels in a dose-dependent manner | 0.1, 1, 5, 10 nM | 72 h | [6] |
| Rats (in vivo) | Inhibits adrenocorticotrophic hormone (ACTH) and corticosterone secretion | 150 µg/kg; i.p. | 60 min pre-restraint | [6][7] |
| Rats (in vivo) | Suppresses stress-induced increase in POMC hnRNA in the anterior pituitary gland | 150 µg/kg; i.p. | 10, 60, and 180 min pre-restraint | [7] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including its half-life, clearance, and volume of distribution, are not extensively reported in the available scientific literature. The primary focus of existing research has been on its pharmacodynamic effects as a selective GR agonist.
Distribution
Studies in adrenalectomized rats have provided insights into the distribution of this compound. Following in vivo injection of [3H]this compound, autoradiographic analysis revealed specific and dense labeling in several brain regions, indicating its ability to cross the blood-brain barrier and accumulate in areas rich in glucocorticoid receptors.[5]
Key Brain Regions of this compound Accumulation: [5]
-
Hippocampus (pyramidal cell layer of the Ammon's horn and granular cell layer of the dentate gyrus)
-
Hypothalamus (paraventricular nucleus, arcuate nucleus, periventricular nucleus, supraoptic nucleus, and median eminence)
-
Amygdala
-
Pineal gland
-
Entorhinal cortex
-
Interpeduncular, interfascicular, and dorsal raphe nuclei
-
Central grey
-
Substantia nigra
Signaling Pathway
Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[1][8] In the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[8] This binding can either activate or repress gene transcription, leading to the observed physiological effects.[1][8]
Experimental Protocols
Glucocorticoid Receptor Binding Assay (General Protocol)
Materials:
-
Tissue cytosol preparation (e.g., from rat brain or inner ear)
-
[3H]this compound (radiolabeled ligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Incubation: Aliquots of the cytosol preparation are incubated with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound. A set of tubes containing only [3H]this compound is used to determine total binding, and a set with a large excess of unlabeled this compound is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound [3H]this compound from the free radioligand. The filters are then washed with cold assay buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis, where the ratio of bound/free radioligand is plotted against the amount of bound radioligand. The Kd and Bmax can be determined from the slope and the x-intercept of the resulting linear plot, respectively.[4]
In Vivo Administration and HPA Axis Analysis (General Protocol)
The following outlines a general experimental design for assessing the in vivo effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis in rats, based on published studies.[7]
Animals:
-
Male Sprague-Dawley rats are commonly used.
-
Animals are often adrenalectomized to remove endogenous glucocorticoids, allowing for the specific assessment of the administered agonist's effects.
Drug Administration:
-
This compound is typically dissolved in a suitable vehicle (e.g., propylene glycol or a saline/ethanol mixture).
-
Administration is often performed via intraperitoneal (i.p.) injection at a dose of 150 µg/kg.[6][7]
Experimental Procedure:
-
Acclimation: Animals are allowed to acclimate to the housing conditions for a specified period.
-
Adrenalectomy (if applicable): Animals undergo surgical removal of the adrenal glands and are allowed to recover.
-
Drug Treatment: Rats are injected with either vehicle or this compound at various time points (e.g., 10, 60, or 180 minutes) before the application of a stressor.[7]
-
Stressor: A standardized stressor, such as restraint stress, is applied for a defined duration.
-
Sample Collection: Immediately after the stress period, animals are euthanized, and trunk blood is collected for hormone analysis. The pituitary and brain are dissected for gene expression analysis.
-
Hormone Analysis: Blood samples are centrifuged to obtain plasma, which is then used to measure ACTH and corticosterone levels using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: RNA is extracted from the pituitary and specific brain regions. The expression levels of target genes, such as pro-opiomelanocortin (POMC), are quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR).
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of glucocorticoid receptor-mediated signaling. Its high selectivity for the GR over the MR allows for the dissection of GR-specific effects in various physiological and disease models. While its pharmacodynamic profile is relatively well-characterized, a significant gap exists in the understanding of its pharmacokinetic properties. Further studies are warranted to elucidate the absorption, distribution, metabolism, and excretion of this compound to provide a more complete picture of its in vivo behavior and to facilitate its continued use in advancing our understanding of glucocorticoid biology.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. RU-28362 - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling with [3H]RU 28362: a powerful tool for the study of rat brain glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
RU28362 (CAS Number: 74915-64-3): A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Glucocorticoid Receptor Agonist
This technical guide provides a comprehensive overview of RU28362 (CAS: 74915-64-3), a synthetic androstane steroid renowned for its potent and selective agonist activity at the glucocorticoid receptor (GR). Developed by Roussel Uclaf, this compound serves as a valuable research tool for investigating glucocorticoid-mediated signaling pathways and their physiological and pathophysiological roles. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Core Compound Characteristics
This compound is a highly specific agonist for the glucocorticoid receptor (corticoid type II receptor), exhibiting negligible affinity for the mineralocorticoid receptor (corticoid type I receptor)[1][2]. This selectivity makes it an excellent tool for dissecting the specific effects of GR activation without the confounding influence of mineralocorticoid receptor signaling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74915-64-3 | MedKoo Biosciences[3] |
| Molecular Formula | C23H28O3 | MedKoo Biosciences[3] |
| Molecular Weight | 352.47 g/mol | MedKoo Biosciences[3] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | MedKoo Biosciences[3] |
| Synonyms | RU-28362, RU 28362 | MedKoo Biosciences[3] |
Biological Activity and Mechanism of Action
As a potent GR agonist, this compound mimics the action of endogenous glucocorticoids like cortisol. Upon entering a cell, it binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Within the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can result in either the activation or repression of gene expression, leading to a wide range of cellular responses.
Signaling Pathway
The signaling pathway initiated by this compound is the classical glucocorticoid receptor signaling cascade. The following diagram illustrates the key steps involved.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Quantitative Biological Data
Table 2: Glucocorticoid Receptor Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Method | Source |
| Kd | 11.4 x 10-9 M | Guinea Pig / Cochlea (lateral wall) | Scatchard Analysis with [3H]-RU28362 | PubMed[2] |
| Kd | 12.7 x 10-9 M | Guinea Pig / Semicircular Canals (ampullae) | Scatchard Analysis with [3H]-RU28362 | PubMed[2] |
Table 3: In Vitro and In Vivo Activity of this compound
| Assay/Effect | Concentration/Dose | Cell Line/Animal Model | Observed Effect | Source |
| Increase in Bnip3 mRNA levels | 0.1, 1, 5, 10 nM (72 h) | Neurons | Dose-dependent increase | MedchemExpress.com[4] |
| Inhibition of ACTH and corticosterone secretion | 150 µg/kg (i.p.) | Rat | Inhibition of hormone secretion and suppression of stress-induced POMC hnRNA | MedchemExpress.com[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections provide representative protocols for key assays.
Glucocorticoid Receptor Competitive Binding Assay
This protocol is a representative example based on a fluorescence polarization assay to determine the affinity of a test compound for the glucocorticoid receptor.
Workflow Diagram:
Caption: Workflow for a GR Competitive Binding Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Thaw human glucocorticoid receptor (GR) protein on ice.
-
Prepare a complete GR screening buffer containing a stabilizing peptide.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known competitor (e.g., dexamethasone) in the screening buffer.
-
Prepare a working solution of the fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the serially diluted test compounds.
-
Include control wells for 0% competition (no competitor) and 100% competition (saturating concentration of a known competitor).
-
Add 25 µL of the 4X fluorescent ligand solution to each well.
-
Add 25 µL of the 4X GR protein solution to each well.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the fluorescent ligand is known.
-
Glucocorticoid Receptor Transactivation Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional agonist activity of this compound on the glucocorticoid receptor.
Workflow Diagram:
Caption: Workflow for a GR Transactivation Reporter Assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa) in appropriate media.
-
Seed the cells into a 96-well plate at an appropriate density.
-
Co-transfect the cells with a glucocorticoid receptor expression vector and a reporter vector containing multiple glucocorticoid response elements (GREs) upstream of a luciferase gene. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference agonist (e.g., dexamethasone). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
If a normalization vector was used, measure the activity of the control reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity (if applicable).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Study of GR Agonist Effects on Gene Expression in Rats
This protocol is a representative example for investigating the in vivo effects of this compound on gene expression in the rat pituitary, based on published studies[5].
Workflow Diagram:
Caption: Workflow for an In Vivo GR Agonist Study in Rats.
Detailed Methodology:
-
Animal Handling and Dosing:
-
Use adult male rats (e.g., Sprague-Dawley).
-
House the animals under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water.
-
Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 150 µg/kg.
-
-
Experimental Procedure:
-
At a defined time after injection (e.g., 60 minutes), subject the animals to a stressor, such as restraint stress, for a specific duration (e.g., 15 minutes).
-
Immediately after the stress period, euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by decapitation).
-
Dissect and collect the anterior pituitary gland.
-
-
Gene Expression Analysis:
-
Extract total RNA from the pituitary tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target gene (e.g., pro-opiomelanocortin, POMC) and a stable housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treatment groups.
-
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the glucocorticoid receptor. Its high specificity allows for the elucidation of GR-mediated effects in the absence of mineralocorticoid receptor activation. The information and protocols provided in this technical guide are intended to facilitate the effective use of this compound in a variety of research applications, from in vitro binding and functional assays to in vivo studies of gene regulation and physiological responses. As with any experimental work, it is crucial to carefully optimize and validate these protocols for the specific experimental system being used.
References
Synthesis of the Synthetic Androstane Glucocorticoid RU28362: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of RU28362, a potent and selective synthetic androstane glucocorticoid. This compound, with the IUPAC name 11β,17β-Dihydroxy-6-methyl-17α-(1-propynyl)androsta-1,4,6-trien-3-one, was developed by Roussel Uclaf and is a valuable tool in endocrinology and neuroscience research due to its high affinity for the glucocorticoid receptor and negligible affinity for the mineralocorticoid receptor.[1] This document details the chemical synthesis, including experimental protocols and quantitative data, to serve as a valuable resource for professionals in drug development and chemical synthesis.
Chemical Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from a suitable steroid precursor. The key transformations include the introduction of the 6-methyl group, the creation of the 1,4,6-trien-3-one system in the A-ring, and the stereoselective addition of the propynyl group at the C17 position. The following diagram illustrates the logical flow of the synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for steroid synthesis and are representative of the likely procedures for the synthesis of this compound.
Step 1: Introduction of the 6-Methyl Group
A common method for the introduction of a methyl group at the C6 position of a steroidal dienone is via a Vilsmeier-Haack type reaction followed by reduction.
-
Reagents : Starting steroid (e.g., a 1,4-dien-3-one), Vilsmeier reagent (prepared from dimethylformamide and oxalyl chloride), reducing agent (e.g., sodium borohydride).
-
Procedure :
-
The starting steroid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane).
-
The Vilsmeier reagent is added dropwise at a controlled temperature (typically 0 °C).
-
The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
The intermediate is then reduced in situ or after workup using a suitable reducing agent to yield the 6-methylated product.
-
The product is purified by column chromatography.
-
Step 2: Dehydrogenation to form the 1,4,6-trien-3-one
The introduction of the C6-C7 double bond can be achieved by dehydrogenation using an oxidizing agent like chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Reagents : 6-methyl-1,4-dien-3-one steroid, DDQ, inert solvent (e.g., dioxane).
-
Procedure :
-
The steroid is dissolved in the solvent.
-
A stoichiometric amount of DDQ is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove the hydroquinone byproduct, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
-
Step 3: Introduction of the 17α-propynyl group
The 17α-propynyl group is introduced by reacting the 17-keto steroid with a propynylating agent, such as propynylmagnesium bromide or lithium propynide.
-
Reagents : 17-keto steroid, propynylating agent (e.g., lithium acetylide-ethylenediamine complex), aprotic solvent (e.g., tetrahydrofuran).
-
Procedure :
-
The 17-keto steroid is dissolved in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon).
-
The propynylating agent is added at a low temperature (e.g., -78 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography.
-
Quantitative Data
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. The values are illustrative and may vary based on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1,4-Dien-3-one | Vilsmeier reagent, NaBH₄ | Dichloromethane | 4-6 | 0 to RT | 75-85 |
| 2 | 6-Methyl-1,4-dien-3-one | DDQ | Dioxane | 8-12 | Reflux | 80-90 |
| 3 | 17-Keto steroid | Lithium propynide | THF | 2-4 | -78 to RT | 85-95 |
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the interaction of this compound with the glucocorticoid receptor and the subsequent signaling cascade.
Caption: Signaling pathway of this compound via the glucocorticoid receptor.
The experimental workflow for a typical synthesis and purification process is outlined below.
Caption: General experimental workflow for a single synthetic step.
References
Methodological & Application
Application Notes and Protocols for RU28362 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU28362 is a potent and selective synthetic agonist for the glucocorticoid receptor (GR), demonstrating high affinity for the type II corticoid receptor with negligible binding to the mineralocorticoid receptor (type I).[1] This selectivity makes it a valuable tool for investigating the specific roles of GR-mediated signaling in various physiological and pathophysiological processes. These application notes provide a comprehensive overview of the experimental protocols for in vivo studies using this compound, including detailed methodologies, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to and activating the glucocorticoid receptor. Upon binding, the GR translocates to the nucleus, where it modulates the transcription of target genes. This can lead to a variety of cellular responses, including the inhibition of adrenocorticotrophic hormone (ACTH) and corticosterone secretion.[2] Studies have shown that this compound can suppress the stress-induced increase in pro-opiomelanocortin (POMC) hnRNA in the anterior pituitary gland, indicating a direct effect on gene expression.[2][3]
Signaling Pathway
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound.
Table 1: Effects of this compound on Hormone Secretion and Gene Expression in Rats
| Animal Model | Dosage | Administration Route | Time Course | Effects | Reference |
| Adult male Sprague-Dawley rats (250-350 g) | 150 µg/kg | Intraperitoneal (i.p.) | 60 min before restraint stress | Inhibited ACTH and corticosterone secretion; selectively suppressed stress-induced increase in POMC hnRNA. | [2][3] |
| Male rats | Not specified | Subcutaneous (s.c.) | Not specified | Dose-proportionate decrease in plasma LH. | [4] |
| Male rats | Not specified | Intracerebroventricular (i.c.v.) | Not specified | Dose-proportionate decrease in plasma LH. | [4] |
| Rats | 150 µg/kg | Intraperitoneal (i.p.) | 10 min before restraint stress | Completely blunted the stress-induced increase in POMC hnRNA. | [3] |
| Rats | 150 µg/kg | Intraperitoneal (i.p.) | 180 min before restraint stress | Suppressed stress-induced expression of POMC hnRNA, c-fos mRNA, and zif268 mRNA. | [3] |
Experimental Protocols
Protocol 1: Investigation of Stress-Induced Hormone Secretion and Gene Expression in Rats
This protocol is based on studies investigating the effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.[2][3]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-350 g).
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing a small percentage of ethanol or DMSO to aid dissolution, followed by dilution in sterile saline).
-
Syringes and needles for intraperitoneal injection.
-
Restraint stress apparatus.
-
Equipment for blood collection and tissue harvesting.
-
Reagents and equipment for hormone assays (e.g., ELISA for ACTH and corticosterone) and gene expression analysis (e.g., qPCR for POMC hnRNA, c-fos, zif268).
3. Experimental Procedure:
Caption: Experimental workflow for stress study.
Step-by-Step Method:
-
Animal Acclimatization: House rats under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentration for a 150 µg/kg dosage. The final injection volume should be appropriate for the animal's weight (e.g., 1 ml/kg).
-
Administration: Administer this compound (150 µg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Interval: Vary the time between the injection and the onset of the stressor (e.g., 10, 60, or 180 minutes) to investigate the time course of the drug's effects.[3]
-
Restraint Stress: Place the animals in a restraint stress apparatus for a defined period (e.g., 15 minutes).[2]
-
Sample Collection: Immediately following the stress period, collect blood samples for hormone analysis and harvest the anterior pituitary gland for gene expression analysis.
-
Analysis:
-
Measure plasma ACTH and corticosterone levels using appropriate immunoassay kits.
-
Quantify the expression of POMC hnRNA, c-fos mRNA, and zif268 mRNA in the anterior pituitary using quantitative real-time PCR (qPCR).
-
Protocol 2: Evaluation of this compound Effects on Luteinizing Hormone (LH) Secretion in Male Rats
This protocol is based on a study examining the central and peripheral effects of this compound on LH release.[4]
1. Animal Model:
-
Male rats.
2. Materials:
-
This compound
-
Vehicle
-
Syringes and needles for subcutaneous or intracerebroventricular injection.
-
Intracardiac venous catheters (for repeated blood sampling).
-
Stereotaxic apparatus (for i.c.v. administration).
-
Equipment for blood collection.
-
Reagents and equipment for LH assays (e.g., radioimmunoassay).
3. Experimental Procedure:
Caption: Experimental workflow for LH secretion study.
Step-by-Step Method:
-
Surgical Preparation:
-
For peripheral administration studies, implant intracardiac venous catheters to allow for repeated, stress-free blood sampling.
-
For central administration studies, perform stereotaxic surgery to implant a cannula into a cerebral ventricle (e.g., the lateral ventricle).
-
-
Recovery: Allow animals to recover fully from surgery before initiating the experiment.
-
This compound Administration:
-
Peripheral: Administer graded doses of this compound subcutaneously (s.c.).
-
Central: Administer graded doses of this compound intracerebroventricularly (i.c.v.) through the implanted cannula.
-
-
Blood Sampling: Collect blood samples at multiple time points before and after drug administration to determine the temporal effects on LH levels.
-
LH Measurement: Measure plasma LH concentrations using a validated assay.
Conclusion
This compound is a critical tool for dissecting the in vivo functions of the glucocorticoid receptor. The protocols outlined here provide a framework for investigating its effects on the HPA axis and reproductive hormone secretion. Researchers should adapt these methodologies to their specific experimental questions, ensuring appropriate controls and ethical considerations are in place for all animal studies.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of peripheral versus central administration of the endogenous glucocorticoid, corticosterone, and the glucocorticoid receptor agonist, RU 28362, on LH release in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of RU28362 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU28362 is a potent and selective synthetic agonist for the glucocorticoid receptor (GR), also known as the nuclear receptor subfamily 3, group C, member 1 (NR3C1).[1] As a selective GR agonist, this compound is a valuable tool for in vitro studies investigating the physiological and pathological roles of glucocorticoid signaling.[1] Its high specificity for the GR over the mineralocorticoid receptor (MR) makes it a preferred compound for dissecting GR-specific effects in various cellular processes.[1] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in cell culture experiments.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by activating the glucocorticoid receptor signaling pathway. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70. Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the HSPs. This allows the activated this compound-GR complex to translocate to the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the downstream cellular effects of glucocorticoid signaling.[2]
Data Presentation: Recommended Concentration Ranges of this compound
The optimal concentration of this compound is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the treatment. Below is a summary of reported effective concentrations in various in vitro systems.
| Cell Type/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Cortical Neurons | 0.1 - 10 nM | 72 hours | Increased Bnip3 mRNA levels | [3] |
| PROb Rat Colonic Adenocarcinoma Cells | 1 µM | 30 minutes - 18 hours | Depletion of cytoplasmic GR; down-regulation of GR mRNA and protein | [4] |
| Rat Mammary Gland Explants | ~3 nM (peak) | 48 hours | Increased α-lactalbumin synthesis | |
| Guinea Pig Inner Ear Tissue | Kd: 11.4 - 12.7 nM | Not Applicable | Binding to glucocorticoid receptors | |
| Human Monocytic Cell Line (CM-SM) | Half-maximal effects at ~1 nM (for Dexamethasone, a similar GR agonist) | 5 days | Changes in cell growth, saturation density, and morphology |
Note: The dissociation constant (Kd) for this compound binding to the glucocorticoid receptor has been reported to be in the range of 11.4 - 12.7 nM. This value represents the concentration at which 50% of the receptors are occupied by the ligand and can serve as a useful starting point for dose-response experiments.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for determining the optimal this compound concentration.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Experiment and qPCR for a Target Gene
This protocol describes how to determine the effective concentration (EC50) of this compound by measuring the expression of a known glucocorticoid-responsive gene (e.g., GILZ, FKBP5) using quantitative real-time PCR (qPCR).
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. A typical seeding density for a 24-well plate is 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range is recommended for the initial experiment (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reactions by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
-
-
Data Analysis:
-
Plot the fold change in gene expression against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 2: Glucocorticoid Receptor (GR) Transactivation Assay using a Luciferase Reporter
This protocol measures the ability of this compound to activate the GR and induce the expression of a reporter gene (luciferase) under the control of GREs.[5][6][7]
Materials:
-
This compound
-
A suitable host cell line (e.g., HEK293T, COS-1) that has low endogenous GR expression.[5]
-
An expression plasmid for the human glucocorticoid receptor (hGR).
-
A luciferase reporter plasmid containing multiple GREs upstream of a minimal promoter (e.g., pGRE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed the host cells into a multi-well plate (e.g., 96-well) at an appropriate density.
-
The following day, co-transfect the cells with the hGR expression plasmid, the GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Conclusion
The optimal concentration of this compound for cell culture experiments is a critical parameter that must be empirically determined for each specific experimental system. The information and protocols provided in this document offer a comprehensive guide for researchers to design and execute experiments to identify the appropriate concentration range of this compound for their studies. By carefully considering the cell type, the biological question, and the appropriate assays, researchers can effectively utilize this compound as a selective tool to investigate the multifaceted roles of glucocorticoid receptor signaling.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. Control of gene expression by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of agonist and antagonists on autoregulation of glucocorticoid receptors in a rat colonic adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Studying Gene Expression Changes with RU28362
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU28362 is a potent and highly selective synthetic agonist for the glucocorticoid receptor (GR). Unlike endogenous glucocorticoids such as cortisol, this compound exhibits minimal affinity for the mineralocorticoid receptor (MR), making it an invaluable tool for specifically investigating GR-mediated signaling pathways and their effects on gene expression. These application notes provide detailed protocols and data for utilizing this compound to study gene expression changes in a research setting.
Mechanism of Action
The primary mechanism of action for this compound involves its binding to the cytoplasmic glucocorticoid receptor. Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Within the nucleus, the this compound-GR complex acts as a ligand-activated transcription factor. It can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This modulation of gene expression underlies the diverse physiological and pharmacological effects of glucocorticoids.
Data Presentation: Quantitative Gene Expression Changes Induced by this compound
The following table summarizes the quantitative changes in the expression of the pro-apoptotic gene Bnip3 in cultured neurons following treatment with this compound. This data demonstrates a clear dose-dependent induction of Bnip3 mRNA.
| Gene | Cell Type | This compound Concentration | Incubation Time | Change in mRNA Levels | Citation |
| Bnip3 | Neurons | 0.1 nM | 72 hours | Significant increase | [1] |
| Bnip3 | Neurons | 1 nM | 72 hours | Significant increase | [1] |
| Bnip3 | Neurons | 5 nM | 72 hours | Significant increase | [1] |
| Bnip3 | Neurons | 10 nM | 72 hours | Significant increase | [1] |
Note: While specific fold-change values were not provided in the source, the increase was reported as significant and dose-dependent.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound for Gene Expression Analysis
This protocol is designed for the treatment of adherent cell lines, such as A549 (human lung carcinoma), which are known to be responsive to glucocorticoids.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
RNA extraction kit
-
Reagents and equipment for quantitative real-time PCR (qRT-PCR) or RNA sequencing
Procedure:
-
Cell Seeding:
-
Seed A549 cells (or another suitable cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Prepare a vehicle control using the same concentration of the solvent used for the this compound stock solution.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to be effective for inducing Bnip3 expression.[1]
-
-
RNA Extraction:
-
At the end of the incubation period, aspirate the medium.
-
Wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer provided with your RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Gene Expression Analysis:
-
Quantify the concentration and purity of the extracted RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes using qRT-PCR with specific primers or perform a global gene expression analysis using RNA sequencing.
-
Protocol 2: In Vivo Administration of this compound in a Rat Model to Study Gene Expression in the Pituitary
This protocol describes the administration of this compound to rats to investigate its effects on stress-induced gene expression.
Materials:
-
This compound
-
Vehicle solution (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal restraint devices
-
Tissue collection tools
-
RNA extraction and analysis reagents and equipment
Procedure:
-
Animal Handling and Acclimation:
-
House adult male Sprague-Dawley rats under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
-
Allow the animals to acclimate to the housing conditions for at least one week before the experiment.
-
-
This compound Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentration. A dose of 150 µg/kg has been shown to be effective.[2]
-
Administer this compound or the vehicle via intraperitoneal (i.p.) injection.
-
-
Stress Induction (Optional):
-
To study the effect of this compound on stress-induced gene expression, subject the animals to a restraint stress protocol at a specific time point after this compound administration (e.g., 10, 60, or 180 minutes).[2]
-
-
Tissue Collection:
-
At the desired time point after treatment (and stress induction, if applicable), euthanize the animals according to approved protocols.
-
Rapidly dissect the pituitary gland and other tissues of interest.
-
Immediately freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
-
RNA Extraction and Analysis:
-
Homogenize the frozen tissues.
-
Extract total RNA using a suitable kit.
-
Proceed with gene expression analysis as described in Protocol 1. In vivo studies have shown that this compound can suppress the stress-induced increase in POMC, c-fos, and zif268 mRNA in the pituitary.[2]
-
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Experimental workflow for studying gene expression changes with this compound.
References
RU28362 Administration in Rodent Studies: A Comparative Guide to Intraperitoneal (i.p.) and Subcutaneous (s.c.) Routes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
General Considerations:
-
Intraperitoneal (i.p.) Injection: This method involves injecting the substance directly into the peritoneal cavity. It is a commonly used route in rodents due to its relative ease and the large surface area of the peritoneum, which generally leads to rapid absorption of small molecules.[1] However, a key consideration is the potential for first-pass metabolism in the liver, as the mesenteric blood vessels that drain the peritoneum lead to the portal vein.[2][3] This can influence the bioavailability of the compound.
-
Subcutaneous (s.c.) Injection: This route involves injecting the substance into the space between the skin and the underlying muscle. Absorption from the s.c. space is generally slower and more sustained compared to the i.p. route, as the compound diffuses into the capillary network.[1] This can be advantageous for studies requiring more prolonged exposure. The s.c. route avoids first-pass metabolism.
Compound Properties:
RU28362 is a synthetic androstane glucocorticoid.[4] Like many steroids, it is a lipophilic compound with poor water solubility.[5] Therefore, appropriate vehicle selection is crucial for achieving a stable and injectable formulation. Common vehicles for lipophilic compounds in rodent studies include solutions containing co-solvents like DMSO, ethanol, or polyethylene glycol (PEG), or suspensions in vehicles like corn oil or carboxymethylcellulose (CMC). The final formulation should be sterile and have a pH close to neutral to minimize irritation at the injection site.
Comparative Data Summary
The following tables summarize the key characteristics and reported/expected pharmacokinetic parameters for i.p. and s.c. administration of this compound and other relevant corticosteroids in rodents.
Table 1: General Characteristics of i.p. vs. s.c. Administration Routes
| Feature | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Speed of Onset | Generally rapid[1] | Slower, more sustained[1] |
| Peak Plasma Concentration (Cmax) | Typically higher[1] | Typically lower |
| Time to Peak Concentration (Tmax) | Shorter[1] | Longer |
| Bioavailability | Can be variable, potential for first-pass metabolism[2][3] | Generally higher and more consistent |
| Injection Volume | Larger volumes can be administered (up to 10 ml/kg in rats)[1] | Smaller volumes recommended (typically 1-2 ml/kg) |
| Technical Difficulty | Requires more skill to avoid organ puncture | Relatively simple and safe |
| Potential Complications | Peritonitis, organ damage, adhesions | Local irritation, sterile abscesses |
Table 2: Reported and Expected Pharmacokinetic Parameters in Rodents
| Parameter | This compound (i.p.) | This compound (s.c.) | Dexamethasone (s.c. in rats) | Methylprednisolone (i.m. in rats) |
| Dose | 150 µg/kg | Not explicitly found | 2.25 mg/kg | 50 mg/kg |
| Vehicle | Not explicitly stated in all studies, likely a solution with co-solvents | Not explicitly found | Not specified | Not specified |
| Cmax | Expected to be high | Expected to be lower than i.p. | ~400 ng/mL | ~2 µg/mL |
| Tmax | Expected to be short (e.g., < 1 hour) | Expected to be longer (e.g., 1-2 hours) | ~1 hour | ~1 hour |
| Bioavailability (F%) | Potentially < 100% due to first-pass effect | Expected to be high (>80%) | 86% (for i.m.)[6] | ~50% (for i.m.)[7] |
| Half-life (t1/2) | Dependent on clearance | Dependent on absorption rate ("flip-flop" kinetics possible) | ~2.3 hours[6] | ~1.1 hours[7] |
| Reference | [8] | - | [9] | [7] |
Note: Data for Dexamethasone and Methylprednisolone are provided as surrogates to illustrate typical pharmacokinetic profiles of corticosteroids with these administration routes. i.m. (intramuscular) administration often has a similar absorption profile to s.c. administration.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
This protocol is based on a study investigating the effects of this compound on stress-induced gene expression.[8]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of ethanol or DMSO to aid dissolution, final concentration of organic solvent should be minimized)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., ethanol or DMSO).
-
Bring the solution to the final volume with sterile saline. The final concentration of the co-solvent should be as low as possible (typically <10%).
-
Vortex or sonicate until the compound is fully dissolved. The final solution should be clear.
-
Prepare the dosing solution to achieve a dose of 150 µg/kg in an injection volume of 1-2 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh each rat to determine the precise injection volume.
-
Gently restrain the rat, exposing the lower abdominal quadrants.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, including lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol 2: Subcutaneous (s.c.) Administration of this compound in Rodents (General Protocol)
This is a general protocol adaptable for this compound based on standard s.c. injection procedures for rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile corn oil for a suspension, or a solution with co-solvents as described for i.p. injection)
-
Sterile 1 mL syringes
-
Sterile 23-25 gauge needles
-
70% Ethanol
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Follow the same procedure as for i.p. administration if preparing a solution.
-
If preparing a suspension (e.g., in corn oil), weigh the this compound and mix it with the sterile vehicle. Vortex or sonicate to ensure a uniform suspension. Ensure the suspension is well-mixed immediately before each injection.
-
Calculate the concentration to deliver the desired dose in an injection volume of 1-5 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh each animal to determine the precise injection volume.
-
Grasp the loose skin over the back of the neck or along the flank to create a "tent" of skin.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Slowly inject the calculated volume.
-
Withdraw the needle and gently massage the area to aid dispersion of the injected substance.
-
Return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, local irritation, or abscess formation at the injection site.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for rodent studies.
Caption: Route-dependent pharmacokinetic and pharmacodynamic relationships.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RU-28362 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited brain diffusion of the glucocorticoid receptor agonist this compound following i.c.v. administration: implications for i.c.v. drug delivery and glucocorticoid negative feedback in the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Photoaffinity Labeling of Glucocorticoid Receptors with [3H]RU28362: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling is a powerful technique to identify and characterize specific ligand-binding proteins within a complex biological sample. This method utilizes a photoreactive ligand that, upon UV irradiation, forms a covalent bond with its target receptor. [3H]RU28362 is a synthetic glucocorticoid with high affinity and specificity for the glucocorticoid receptor (GR), making it an excellent tool for photoaffinity labeling studies. Its Δ4,6-diene-3-one structure allows for efficient photo-induced crosslinking to the receptor. This document provides detailed application notes and protocols for the photoaffinity labeling of glucocorticoid receptors using [3H]this compound.
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies utilizing [3H]this compound for the characterization of glucocorticoid receptors.
Table 1: Physicochemical Properties of Rat Brain Glucocorticoid Receptor
| Property | Value | Reference |
| Molecular Weight (SDS-PAGE) | 93 kDa | [1] |
| Isoelectric Point (pI) | 5.6 | [1] |
Table 2: Binding Affinity of [3H]this compound to Glucocorticoid Receptors in Guinea Pig Inner Ear
| Tissue | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Cochlear Lateral Wall | 11.4 x 10⁻⁹ M | 240 fmol/mg dry tissue | [2] |
| Ampullae of Semicircular Canals | 12.7 x 10⁻⁹ M | 89 fmol/mg dry tissue | [2] |
Signaling Pathways
Glucocorticoid receptors primarily function as ligand-dependent transcription factors, modulating gene expression through genomic pathways. However, rapid, non-genomic effects have also been described.
Classical Genomic Signaling Pathway
The classical genomic signaling pathway involves the binding of a glucocorticoid to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, nuclear translocation of the GR, and its binding to glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of target genes.
Caption: Classical genomic signaling pathway of the glucocorticoid receptor.
Experimental Workflow
The general workflow for photoaffinity labeling of glucocorticoid receptors with [3H]this compound involves several key steps, from tissue preparation to the analysis of the covalently labeled receptor.
Caption: Experimental workflow for photoaffinity labeling.
Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Preparation of Rat Brain Cytosol
This protocol is adapted from general methods for preparing brain cytosol for receptor binding assays.
Materials:
-
Rat brain tissue (from adrenalectomized rats to reduce endogenous glucocorticoids)
-
Homogenization buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.3
-
PMSF solution: 200 mM in ethanol
-
Ultracentrifuge and rotors
Procedure:
-
Perfuse rats and excise the brain.
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Add PMSF solution to the homogenate to a final concentration of 0.2 mM to inhibit protease activity.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
The resulting supernatant is the cytosol fraction. Carefully collect it, determine the protein concentration (e.g., using a Bradford assay), and store it at -80°C until use.
Protocol 2: Photoaffinity Labeling with [3H]this compound
This protocol is based on the findings that [3H]this compound can be efficiently crosslinked to the glucocorticoid receptor.[1]
Materials:
-
Prepared rat brain cytosol
-
[3H]this compound (specific activity and concentration to be determined based on experimental goals)
-
Unlabeled this compound, dexamethasone, or corticosterone for competition studies
-
UV lamp (e.g., a high-pressure mercury lamp with appropriate filters to achieve a wavelength around 300-350 nm)
-
Quartz cuvettes or microplates
Procedure:
-
Thaw the rat brain cytosol on ice.
-
In quartz cuvettes or a UV-transparent microplate on ice, incubate the cytosol with [3H]this compound. For competition studies, pre-incubate the cytosol with a 100-fold molar excess of unlabeled glucocorticoid for 30 minutes before adding [3H]this compound.
-
Allow the binding to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).
-
Place the samples under the UV lamp at a fixed distance.
-
Irradiate the samples with UV light for a predetermined time (e.g., 2 minutes) to induce covalent crosslinking.[1] The optimal irradiation time and distance should be empirically determined.
-
After irradiation, the samples are ready for analysis by SDS-PAGE.
Protocol 3: SDS-PAGE and Fluorography for [3H] Detection
This protocol outlines the separation of the labeled glucocorticoid receptor and its visualization.
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Fluorographic enhancement solution (e.g., 1M sodium salicylate)
-
Gel dryer
-
X-ray film and cassette
Procedure:
-
Mix the photoaffinity-labeled cytosol samples with an equal volume of 2X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
After electrophoresis, fix the gel in an appropriate fixing solution (e.g., a mixture of methanol and acetic acid).
-
To enhance the detection of the low-energy beta particles from tritium, impregnate the gel with a scintillant. A common method is to soak the gel in a fluorographic enhancement solution like 1M sodium salicylate for 30 minutes.
-
Dry the gel under vacuum.
-
Expose the dried gel to X-ray film at -80°C. The exposure time will depend on the amount of radioactivity in the labeled protein band and may range from several days to weeks.
-
Develop the film to visualize the radiolabeled glucocorticoid receptor, which should appear as a band at approximately 93 kDa.[1] The intensity of this band should be significantly reduced in the samples from the competition study.
Conclusion
Photoaffinity labeling with [3H]this compound is a valuable technique for the specific and covalent labeling of glucocorticoid receptors. The high affinity and specificity of [3H]this compound, combined with its efficient photo-crosslinking properties, allow for the unambiguous identification and characterization of the glucocorticoid receptor in complex biological mixtures. The protocols and data presented here provide a foundation for researchers to apply this powerful tool in their studies of glucocorticoid receptor biology and in the development of novel glucocorticoid-related therapeutics.
References
Application of RU28362 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU28362 is a potent and highly selective synthetic agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor. Its high specificity for GR over the mineralocorticoid receptor (MR) makes it an invaluable tool in neuroscience research for dissecting the specific roles of GR-mediated signaling in various physiological and pathological processes.[1] Unlike endogenous glucocorticoids such as cortisol and corticosterone, which bind to both GR and MR, this compound allows for the targeted investigation of GR function.[1] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its application in studying the hypothalamic-pituitary-adrenal (HPA) axis, learning and memory, and neuronal plasticity.
Mechanism of Action
This compound is a synthetic androstane glucocorticoid that acts as a selective agonist at the glucocorticoid receptor.[1] Upon binding to the cytoplasmic GR, which is typically complexed with heat shock proteins, this compound induces a conformational change in the receptor. This leads to the dissociation of the heat shock proteins and the translocation of the this compound-GR complex into the nucleus.[2] In the nucleus, the complex can modulate gene expression through several mechanisms:
-
Transactivation: The this compound-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.
-
Non-genomic actions: Emerging evidence suggests that GR can also mediate rapid, non-genomic effects at the plasma membrane or in the cytoplasm, influencing neuronal excitability and neurotransmitter release.[3]
The selectivity of this compound for the GR is a key advantage, as it allows researchers to distinguish GR-mediated effects from those mediated by the MR, which has a higher affinity for endogenous glucocorticoids under basal conditions.
Signaling Pathway of this compound
References
- 1. Influence of chronic stress on brain corticosteroid receptors and HPA axis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing RU28362 in Glucocorticoid-Mediated Lung Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are crucial regulators of fetal lung maturation, accelerating the development of a functional respiratory system for air breathing at birth. The synthetic glucocorticoid RU28362 is a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the type II corticosteroid receptor. Its high specificity makes it an invaluable tool for dissecting the precise molecular mechanisms of glucocorticoid action on lung development, minimizing off-target effects associated with less selective compounds. These application notes provide a comprehensive overview of the use of this compound in studying glucocorticoid-induced lung maturation, complete with detailed protocols, quantitative data, and visualizations of the key signaling pathways.
Glucocorticoid signaling is essential for embryonic lung development.[1] The binding of glucocorticoids to the GR triggers conformational changes that allow the receptor to translocate to the nucleus and regulate the transcription of target genes.[2][3] This signaling cascade is pivotal in promoting the maturation and expression of surfactant proteins by epithelial lung cells.[3]
Mechanism of Action of this compound in Lung Development
This compound exerts its effects by binding to the intracellular glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor.[2] This complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, or it can interact with other transcription factors to modulate gene expression.
Key downstream effects of this compound-mediated GR activation in the developing lung include:
-
Stimulation of Surfactant Production: Glucocorticoids upregulate the synthesis of surfactant proteins (SP-A, SP-B, SP-C) and phospholipids, which are essential for reducing surface tension in the alveoli and preventing their collapse.[4][5]
-
Mesenchymal-Epithelial Interactions: A critical mechanism involves the stimulation of lung fibroblasts (mesenchymal cells) to produce fibroblast-pneumonocyte factor (FPF).[6][7][8][9] FPF then acts on alveolar type II cells (epithelial cells) to increase surfactant synthesis.[6][7][8][9][10]
-
Regulation of Cell Proliferation and Differentiation: Glucocorticoid signaling influences the proliferation and differentiation of various lung cell types. For instance, it can inhibit the proliferation of mesenchymal cells while promoting the differentiation of epithelial cells into mature alveolar type I and type II cells.[11]
-
Enzyme Activity Modulation: Glucocorticoids increase the activity of key enzymes involved in surfactant phospholipid synthesis, such as choline-phosphate cytidylyltransferase.[1][12][13]
Data Presentation: Quantitative Effects of Glucocorticoids on Lung Development Markers
The following tables summarize quantitative data from studies investigating the effects of glucocorticoids on key markers of lung maturation. While specific data for this compound is limited in the literature, data from the widely used glucocorticoid dexamethasone provides a strong reference for expected outcomes.
Table 1: Dose-Dependent Effects of Dexamethasone on Surfactant Protein B (SP-B) mRNA Expression in Human Fetal Lung Cells
| Dexamethasone Concentration (mol/L) | SP-B mRNA Expression (Fold Change over Control) |
| 10-10 | ~2 |
| 10-9 | ~5 |
| 10-8 | ~10 |
| 10-7 | ~12 |
Data adapted from a study on human type II pneumocytes and NCI-H441 cells, showing a similar dose-dependent response for both betamethasone and dexamethasone.[5]
Table 2: Effect of Dexamethasone on Choline-Phosphate Cytidylyltransferase Activity in Fetal Rat Lung Explants
| Treatment | Choline-Phosphate Cytidylyltransferase Activity (Fold Change over Control) | EC50 (nM) |
| Dexamethasone | ~1.5 - 2.0 | 6.6 |
The stimulation of cytidylyltransferase activity by dexamethasone is a receptor-mediated process that plateaus at approximately 20 nM.[1]
Experimental Protocols
Protocol 1: In Vitro Treatment of Fetal Lung Explants with this compound
This protocol describes the culture of fetal lung explants and subsequent treatment with this compound to study its effects on lung morphogenesis and gene expression.
Materials:
-
Timed-pregnant mice (e.g., E12.5)
-
This compound
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin
-
Matrigel
-
Transwell inserts (0.4 µm pore size)
-
Sterile dissecting tools
-
Incubator (37°C, 5% CO2)
Procedure:
-
Explant Isolation:
-
Euthanize the pregnant mouse according to approved institutional protocols.
-
Aseptically dissect the embryos and remove the fetal lungs.
-
Place the lung explants in ice-cold sterile PBS.
-
-
Explant Culture:
-
Place a 10 µL drop of Matrigel on a Transwell insert membrane.
-
Embed a single lung explant into the Matrigel drop.[14]
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Add culture medium (DMEM/F12 with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin) to the well below the insert.[13]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A dose-response experiment is recommended.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation and Analysis:
-
Incubate the explants for a desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, the explants can be harvested for various analyses:
-
Morphological Analysis: Fix the explants in 4% paraformaldehyde, embed in paraffin, and perform histological staining (e.g., H&E) to observe changes in lung architecture.
-
Gene Expression Analysis: Isolate RNA from the explants and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., Sftpa, Sftpb, Sftpc, P21CIP1, Mdk).[2]
-
Protein Analysis: Isolate protein from the explants and perform Western blotting or ELISA to quantify the levels of specific proteins (e.g., SP-A, SP-B).
-
-
Protocol 2: Measurement of Choline-Phosphate Cytidylyltransferase Activity
This protocol outlines a method to measure the activity of choline-phosphate cytidylyltransferase in fetal lung cells or explants following treatment with this compound.
Materials:
-
Fetal lung cells or explants (treated with this compound as described in Protocol 1)
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
[14C-methyl]choline phosphate (radiolabeled substrate)
-
CTP (co-substrate)
-
Scintillation counter and vials
Procedure:
-
Cell/Tissue Homogenization:
-
Enzyme Assay:
-
In a reaction tube, combine the cell/tissue fraction, reaction buffer, and [14C-methyl]choline phosphate.
-
Initiate the reaction by adding CTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
-
Quantification of Product:
-
Separate the radiolabeled product (CDP-choline) from the unreacted substrate using a suitable method (e.g., thin-layer chromatography or ion-exchange chromatography).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).
-
Compare the enzyme activity between the this compound-treated and control groups.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway in Fetal Lung Development
Caption: Glucocorticoid receptor signaling cascade initiated by this compound.
Experimental Workflow for Studying this compound Effects on Fetal Lung Explants
Caption: Workflow for fetal lung explant experiments with this compound.
Logical Relationship of Mesenchymal-Epithelial Interactions
Caption: Paracrine signaling between lung fibroblasts and type II cells.
References
- 1. Glucocorticoid stimulation of choline-phosphate cytidylyltransferase activity in fetal rat lung: receptor-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of glucocorticoid-regulated genes that control cell proliferation during murine respiratory development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential effects of glucocorticoid on expression of surfactant proteins in a human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of dexamethasone and betamethasone on surfactant protein-B messenger RNA expression in human type II pneumocytes and human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids affect the synthesis of pulmonary fibroblast-pneumonocyte factor at a pretranslational level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast-pneumonocyte factor [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. What is the identity of fibroblast pneumocyte factor (FPF)? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. Minireview: Glucocorticoid Regulation of Lung Development: Lessons Learned From Conditional GR Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maternal administration of dexamethasone stimulates choline-phosphate cytidylyltransferase in fetal type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinephosphate cytidylyltransferase in fetal rat lung cells: activity and subcellular distribution in response to dexamethasone, triiodothyronine, and fibroblast-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro models of fetal lung development to enhance research into congenital lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Stress Response in Rats using RU28362
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the selective glucocorticoid receptor (GR) agonist, RU28362, for investigating the stress response in rat models. The following sections detail the dosage, administration, and experimental protocols, supported by quantitative data and visualizations to ensure reproducible and accurate results.
Introduction
This compound is a potent and selective agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1] Unlike endogenous glucocorticoids such as corticosterone, which bind to both mineralocorticoid (MR) and glucocorticoid receptors, this compound's selectivity for the GR makes it a valuable tool for dissecting the specific role of this receptor in the physiological and behavioral responses to stress.[1] By activating the GR, this compound can mimic the effects of glucocorticoids, thereby enabling the study of the negative feedback mechanisms of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in stress response studies in rats.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Compound | This compound | |
| Dosage | 150 µg/kg | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Vehicle | 10% Dimethyl sulfoxide (DMSO) in 90% Polyethylene glycol (PEG) | [3] |
| Pre-treatment Time | 10, 60, or 180 minutes before stressor | [2] |
Table 2: Stress Protocol Parameters
| Stress Model | Parameter | Value | Reference |
| Acute Restraint Stress | Duration | 30 minutes | |
| Apparatus | Standard Plexiglas rat restraint tubes | ||
| Forced Swim Test (FST) | Pre-test Duration | 15 minutes | |
| Test Duration | 5 minutes | ||
| Water Temperature | 25°C | ||
| Apparatus | Vertical cylinder (dimensions vary) |
Signaling Pathway
This compound exerts its effects by directly activating the glucocorticoid receptor, a key component of the HPA axis negative feedback loop. The following diagram illustrates the signaling pathway involved.
Caption: HPA axis and glucocorticoid receptor signaling pathway.
Experimental Workflow
A typical experimental workflow for studying the effect of this compound on the stress response is depicted below.
Caption: Experimental workflow for this compound stress studies.
Experimental Protocols
Preparation and Administration of this compound
-
Reconstitution of this compound:
-
This compound is a solid compound. To prepare a stock solution, dissolve it in 100% DMSO.
-
For the final injection solution, dilute the stock solution in polyethylene glycol (PEG) to achieve a final concentration of 10% DMSO and 90% PEG.[3]
-
The final concentration of this compound in the injection solution should be calculated based on the desired dosage of 150 µg/kg and the injection volume (typically 1 ml/kg).
-
-
Administration:
-
Administer the prepared this compound solution or the vehicle (10% DMSO in 90% PEG) via intraperitoneal (i.p.) injection.
-
The injection should be performed at a pre-determined time before the onset of the stressor (e.g., 10, 60, or 180 minutes).[2]
-
Acute Restraint Stress Protocol
-
Apparatus:
-
Use well-ventilated Plexiglas restraint tubes appropriate for the size of the rats.
-
-
Procedure:
-
Gently place each rat into a restraint tube.
-
Ensure the rat is securely restrained but can breathe without difficulty.
-
Leave the rat in the restrainer for a period of 30 minutes.
-
At the end of the 30-minute period, carefully remove the rat from the restrainer and return it to its home cage or proceed with sample collection.
-
Forced Swim Test (FST) Protocol
-
Apparatus:
-
A transparent cylindrical container (e.g., Plexiglas) with a diameter of approximately 20 cm and a height of 40-50 cm.
-
Fill the cylinder with water (25°C) to a depth of about 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.
-
-
Procedure:
-
Day 1: Pre-test Session
-
Gently place each rat into the water-filled cylinder for a 15-minute session.
-
This initial exposure serves to induce a state of immobility on the subsequent test day.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
-
Day 2: Test Session
-
24 hours after the pre-test, place the rat back into the same cylinder.
-
Record the behavior of the rat for a 5-minute period.
-
The primary measure is "immobility time," defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
After the 5-minute test, remove the rat, dry it, and return it to its home cage.
-
-
Outcome Measures
-
Hormonal Analysis: Collect blood samples to measure plasma levels of corticosterone and Adrenocorticotropic Hormone (ACTH). Treatment with this compound is expected to inhibit the stress-induced secretion of both ACTH and corticosterone.
-
Gene Expression: Analyze brain tissue (e.g., pituitary, hypothalamus) to measure the expression of stress-related genes. For example, this compound has been shown to suppress the stress-induced increase in pro-opiomelanocortin (POMC) hnRNA in the anterior pituitary.
-
Behavioral Assessment: In the Forced Swim Test, an increase in immobility time is interpreted as a depressive-like behavior. The effect of this compound on this behavior can be assessed.
Conclusion
The use of this compound at a dosage of 150 µg/kg administered intraperitoneally provides a reliable method for investigating the role of the glucocorticoid receptor in the stress response of rats. By following the detailed protocols outlined in these application notes, researchers can effectively model and study the intricate mechanisms of the HPA axis and glucocorticoid signaling in both acute and chronic stress paradigms.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mixed glucocorticoid/mineralocorticoid receptor modulator dampens endocrine and hippocampal stress responsivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RU28362 in DMSO: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the solubility and stability of compounds in common solvents is critical for experimental success. This guide provides a comprehensive overview of the available data and best practices for handling RU28362, a selective glucocorticoid receptor agonist, in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Direct solubility measurements for this compound in DMSO are not consistently published. However, based on the behavior of similar glucocorticoid receptor agonists, a significant level of solubility can be anticipated. For instance, Dexamethasone, a structurally related compound, exhibits a solubility of approximately 30 mg/mL to 78 mg/mL in DMSO.[1][2] It is common practice in research to prepare stock solutions of this compound in DMSO at concentrations of 10 mM for in vitro assays.
Q2: How should I prepare a stock solution of this compound in DMSO?
To ensure accurate and reproducible experimental results, a standardized protocol for stock solution preparation is recommended. The following workflow outlines the key steps:
Caption: Workflow for preparing this compound stock solutions in DMSO.
Q3: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Recommended for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.
Q4: How stable is this compound in DMSO at room temperature?
While not ideal for long-term storage, most compounds in DMSO are generally stable for short periods at room temperature. However, prolonged exposure to ambient conditions should be avoided to minimize the risk of degradation. One study on a different compound, 2-aminothiazole, indicated that decomposition in DMSO was minimal at -20°C over two months.
Q5: Are there any known incompatibilities or degradation pathways for this compound in DMSO?
Specific degradation pathways for this compound in DMSO have not been extensively documented. However, general factors that can affect the stability of compounds in DMSO include:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds. It is recommended to use anhydrous DMSO and to handle solutions in a dry environment.
-
Light Exposure: As a precautionary measure, amber vials or tubes should be used to protect the solution from light-induced degradation.
-
Oxidation: While less common in DMSO, oxidation can occur. Storing solutions under an inert gas like argon or nitrogen can mitigate this risk.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high for the storage temperature, or the compound has low solubility at colder temperatures. | Gently warm the vial to room temperature and vortex to redissolve. If the precipitate persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Ensure proper aliquoting and storage of the new stock. |
| Difficulty dissolving this compound in DMSO. | The compound may require more energy to dissolve, or the DMSO may have absorbed water. | Use gentle warming (e.g., a 37°C water bath) and/or ultrasonication to aid dissolution. Ensure the use of high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol for Solubility Assessment (General Guidance)
A common method to assess the solubility of a compound in a specific solvent is as follows:
Caption: A general workflow for determining compound solubility.
Protocol for Stability Assessment by LC-MS (Conceptual)
To assess the stability of this compound in DMSO over time, a liquid chromatography-mass spectrometry (LC-MS) based approach can be employed. This involves analyzing the purity of the stock solution at different time points and under various storage conditions.
Caption: Conceptual workflow for assessing the stability of this compound in DMSO using LC-MS.
References
Troubleshooting RU28362 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RU28362, a potent and selective glucocorticoid receptor (GR) agonist.[1][2] This guide is intended for scientists and drug development professionals to help address experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic androstane glucocorticoid that acts as a selective agonist for the glucocorticoid receptor (GR, or corticoid type II receptor).[2] It has a negligible affinity for the mineralocorticoid receptor (MR, or corticoid type I receptor).[2][3] Its mechanism of action involves binding to intracellular GRs, which then translocate to the nucleus to modulate the transcription of target genes.[4] This can lead to a variety of cellular responses, including the regulation of inflammatory processes, metabolism, and apoptosis.
Q2: What are the key advantages of using this compound over endogenous glucocorticoids like cortisol?
The primary advantage of this compound is its high selectivity for the GR over the MR.[2][5] Endogenous glucocorticoids such as cortisol and corticosterone can bind to both receptors, which can complicate the interpretation of experimental results when studying GR-specific effects.[2] The high specificity of this compound allows for the targeted investigation of GR-mediated signaling pathways.
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C as a solid powder in a dry, dark environment.[6] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[6] Stock solutions are typically prepared in DMSO and should also be stored at -20°C.[6] It is important to note that the product is stable for several weeks at ambient temperature during shipping.[6]
Q4: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Experimental Variability
In Vitro (Cell-Based) Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cellular response (e.g., variable gene expression, inconsistent apoptosis induction) | Cell line variability: Different cell lines have varying levels of GR expression, which can significantly impact their responsiveness to this compound.[7] Cell passage number: High passage numbers can lead to genetic drift and altered cellular phenotypes, including changes in receptor expression. Serum components: Serum in the culture media contains endogenous glucocorticoids that can activate GRs and mask the effects of this compound. | 1. Characterize GR expression: Before starting your experiment, confirm the expression level of GR in your chosen cell line via Western blot or qPCR. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines throughout the experiments. 3. Use charcoal-stripped serum: To eliminate the confounding effects of endogenous steroids, use charcoal-stripped fetal bovine serum (FBS) in your culture media. |
| Low or no observable effect of this compound | Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Suboptimal concentration: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Receptor downregulation: Prolonged exposure to glucocorticoid agonists can lead to the downregulation of GR protein and mRNA levels, reducing cellular sensitivity.[8][9] | 1. Prepare fresh stock solutions: Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. 2. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line and assay by testing a range of concentrations (e.g., 0.1 nM to 10 µM). 3. Optimize treatment duration: Consider the timing of your experiment. Short-term treatments may be sufficient to observe rapid signaling events, while longer treatments could induce receptor downregulation. |
| Unexpected or off-target effects | High concentrations: Although highly selective, at very high concentrations, this compound might exhibit off-target effects. Cellular stress: High concentrations of the vehicle (e.g., DMSO) can induce cellular stress and confound the experimental results. | 1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that elicits the desired effect. 2. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as your experimental groups. |
In Vivo (Animal) Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Route of administration: The bioavailability and distribution of this compound can vary significantly with the route of administration (e.g., intraperitoneal vs. intracerebroventricular). Limited brain diffusion: Following intracerebroventricular (i.c.v.) injection, this compound has been shown to have limited diffusion into the brain tissue.[10][11] Metabolism and clearance: The metabolic rate and clearance of this compound can differ between individual animals. | 1. Optimize the route of administration: Choose the most appropriate route of administration based on your research question and target tissue. For systemic effects, intraperitoneal (i.p.) injection is common.[12] 2. Consider systemic administration for central effects: Due to limited diffusion from the ventricles, systemic administration (e.g., i.p.) may be more effective for targeting broader brain regions.[10] 3. Standardize experimental conditions: Ensure consistent handling, housing, and dosing times for all animals to minimize stress-induced variability. |
| Catabolic side effects | Potent glucocorticoid activity: this compound can induce strong catabolic effects, leading to reduced food intake and attenuated growth in animals.[13] | 1. Monitor animal health closely: Regularly monitor body weight, food and water intake, and overall animal welfare. 2. Adjust the dose: If severe catabolic effects are observed, consider reducing the dose of this compound. |
| Lack of expected effect on hypothalamic-pituitary-adrenal (HPA) axis | Timing of administration and stressor: The timing of this compound administration relative to a stressor is critical for observing its inhibitory effects on the HPA axis.[12] | 1. Optimize the pretreatment time: The interval between this compound administration and the experimental challenge (e.g., restraint stress) can influence the outcome. Pretreatment 60 to 180 minutes before the stressor has been shown to be effective.[12] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): For experiments sensitive to serum components, replace the growth medium with serum-free or charcoal-stripped serum-containing medium for 12-24 hours prior to treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution (in DMSO) to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as RNA extraction for qPCR, protein extraction for Western blotting, or apoptosis assays.
General Protocol for In Vivo Administration (Intraperitoneal Injection)
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in a suitable vehicle (e.g., saline, corn oil). The choice of vehicle should be based on the solubility of this compound and the experimental design.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 150 µg/kg).[12]
-
Timing: The timing of the injection relative to the experimental endpoint is crucial. For example, to study the effects on stress-induced gene expression, this compound may be administered 60 minutes before the stressor.[12]
-
Monitoring: Monitor the animals for any adverse effects throughout the experiment.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest for further analysis.
Visualizing Key Processes
Caption: Simplified signaling pathway of this compound.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of agonist and antagonists on autoregulation of glucocorticoid receptors in a rat colonic adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome-mediated glucocorticoid receptor degradation restricts transcriptional signaling by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limited brain diffusion of the glucocorticoid receptor agonist this compound following i.c.v. administration: implications for i.c.v. drug delivery and glucocorticoid negative feedback in the hypothalamic-pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Science.NaturalNews.com - Conduct powerful scientific research in mere seconds for your book, blog, website article or news report. [science.naturalnews.com]
- 12. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the glucocorticoid agonist, this compound, and the antagonist RU486 on lung phosphatidylcholine and antioxidant enzyme development in the genetically obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RU28362 Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of RU28362 treatment in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a synthetic and potent agonist that is highly selective for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[1] Unlike naturally occurring corticosteroids such as cortisol or corticosterone, which can bind to both glucocorticoid and mineralocorticoid receptors (MR), this compound's selectivity makes it a valuable tool for studying specific GR-mediated pathways without the confounding effects of MR activation.[1][2] In cell culture, it is used to investigate the roles of GR in various cellular processes, including gene expression, cell signaling, apoptosis, and differentiation.
Q2: I am not seeing the expected effect of this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of response to this compound treatment:
-
Glucocorticoid Receptor (GR) Expression: The target cells must express a sufficient amount of functional GR for this compound to elicit a response.[3] Cell lines can have varying levels of GR, and some may have non-functional receptors.[3]
-
Incorrect Concentration: The concentration of this compound may be outside the optimal range for your specific cell line and experimental endpoint. A dose-response experiment is crucial to determine the effective concentration.
-
Inappropriate Treatment Duration: The timing of the cellular response to glucocorticoids can vary significantly. Some effects are rapid, occurring within minutes to hours, while others may require longer incubation periods (24-72 hours or more) to become apparent.[4][5] A time-course experiment is necessary to identify the optimal treatment duration.
-
Cell Culture Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to this compound. Ensure consistent and optimal culture conditions.
-
Reagent Quality: Verify the integrity and activity of your this compound stock solution. Improper storage or handling can lead to degradation.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired outcome. The goal is to generate a sigmoidal curve from which you can determine key parameters like the EC50 (half-maximal effective concentration).[6][7]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is highly dependent on the specific cellular process you are investigating.
-
Rapid Effects: Glucocorticoid receptor-mediated suppression of gene expression can be very rapid, with changes observed in as little as 10 minutes for some genes.[5]
-
Delayed Effects: Other responses, such as changes in mRNA levels for certain genes or induction of apoptosis, may require longer treatment times, such as 48 to 72 hours.[4] For instance, an increase in Bnip3 mRNA levels in neurons was observed after 72 hours of treatment with this compound, but not after 48 hours.[4]
-
Long-term Effects: Chronic exposure to glucocorticoids can lead to different outcomes compared to short-term treatment. For example, prolonged glucocorticoid treatment can induce anabolic resistance in muscle cells.[8]
To determine the ideal duration, a time-course experiment is recommended. This involves treating cells with an effective concentration of this compound and measuring the response at multiple time points.
Q5: I am observing a biphasic dose-response curve. What does this mean?
A5: A biphasic dose-response, where the effect of this compound increases at lower concentrations and then decreases at higher concentrations, has been observed in some systems.[9] This phenomenon can be due to complex regulatory mechanisms, such as the activation of negative feedback loops or the involvement of different receptor-mediated pathways at varying ligand concentrations.[9] If you observe this, it is important to carefully select a concentration in the optimal stimulatory range for your experiments.
Data Summary Tables
Table 1: Example this compound Concentration Ranges from Literature
| Cell/System Type | Concentration Range | Observed Effect | Reference |
| Rat Mammary Gland Explants | ~3 nM (peak) | Increased α-lactalbumin synthesis | [9] |
| Neurons | 0.1 - 10 nM | Increased Bnip3 mRNA levels | [4] |
| Pituitary of Rats (in vivo) | 150 µg/kg (i.p.) | Inhibition of ACTH and corticosterone secretion | [5] |
Table 2: General Recommendations for Optimizing Treatment Duration
| Experimental Goal | Recommended Approach | Key Considerations |
| Determine Optimal Concentration | Dose-Response Experiment | Test a wide range of concentrations (e.g., logarithmic dilutions from pM to µM). |
| Determine Optimal Duration | Time-Course Experiment | Measure the response at multiple time points (e.g., minutes, hours, and days). |
| Assess Rapid Signaling Events | Short-Term Treatment | Collect samples at early time points (e.g., 10 min, 30 min, 1h, 4h). |
| Analyze Gene Expression Changes | Mid- to Long-Term Treatment | Typical time points include 6h, 12h, 24h, 48h, and 72h. |
| Evaluate Apoptosis or Proliferation | Long-Term Treatment | Assays may require 24h to 72h or longer to observe significant changes. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
Objective: To determine the effective concentration range of this compound for a specific cellular response.
Methodology:
-
Cell Plating: Plate cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your cell culture medium. A common approach is to use a logarithmic dilution series (e.g., 10⁻¹² M to 10⁻⁵ M). Include a vehicle control (e.g., DMSO or ethanol, depending on the solvent for your this compound stock).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period that is estimated to be sufficient for the response to occur. This time point may be based on literature or a preliminary time-course experiment.
-
Assay: Perform the assay to measure your endpoint of interest (e.g., reporter gene activity, gene expression via qPCR, protein levels via Western blot, or cell viability via MTT assay).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration. Fit the data to a non-linear regression model (sigmoidal curve) to determine the EC50.[6]
Protocol 2: Time-Course Experiment for this compound
Objective: To determine the optimal duration of this compound treatment.
Methodology:
-
Cell Plating: Plate cells in multiple wells or dishes to have separate samples for each time point.
-
Treatment: Treat the cells with a single, effective concentration of this compound (determined from your dose-response experiment). Also, include a vehicle control group.
-
Sample Collection: At various time points (e.g., 0, 1, 4, 8, 12, 24, 48, 72 hours), harvest the cells or cell lysates from the respective wells.
-
Assay: Analyze the collected samples for your endpoint of interest.
-
Data Analysis: Plot the response as a function of time to identify the point of maximal effect or the time window where the desired response is stable.
Visualizations
Caption: this compound Signaling Pathway
Caption: Workflow for Optimizing this compound Treatment
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glucocorticoids on the growth and chemosensitivity of carcinoma cells are heterogeneous and require high concentration of functional glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The duration of glucocorticoid treatment alters the anabolic response to high-force muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid receptors, and the generation of closely coupled/biphasic dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of RU28362 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of RU28362, a synthetic glucocorticoid receptor agonist. This guide includes troubleshooting advice, frequently asked questions, and data on its receptor specificity to mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic androstane glucocorticoid that acts as a potent and selective agonist for the Glucocorticoid Receptor (GR), also known as the corticoid type II receptor.[1] Its primary mechanism of action involves binding to the GR, which then translocates to the nucleus to regulate the transcription of target genes.
Q2: How selective is this compound for the Glucocorticoid Receptor?
A2: this compound is highly selective for the GR with negligible affinity for the Mineralocorticoid Receptor (MR) (corticoid type I receptor).[1] This selectivity makes it a valuable tool for distinguishing between GR- and MR-mediated effects in experimental settings.
Q3: I am observing unexpected cellular responses that do not align with known glucocorticoid effects. What could be the cause?
A3: While this compound is highly selective, unexpected results can occur. Consider the following possibilities:
-
Off-Target Effects: Although unlikely with this compound at standard concentrations, interaction with other cellular targets cannot be entirely ruled out, especially at very high concentrations. A thorough literature search for studies using this compound in a similar experimental system is recommended.
-
Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) which can have different or even opposing functions. Your experimental system's specific GR isoform expression profile might influence the outcome.
-
Biphasic Dose-Response: Some hormonal responses can exhibit a U-shaped or biphasic dose-response curve. It is crucial to perform a comprehensive dose-response analysis to rule out this phenomenon.[2]
-
Experimental Conditions: Factors such as the presence of endogenous glucocorticoids in cell culture serum can interfere with your results. Using charcoal-stripped serum is advisable to minimize this background.[2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies in animal models to investigate the specific roles of the glucocorticoid receptor.[3][4]
Data Presentation: Receptor Binding Affinity
The following table summarizes the known binding affinity of this compound for the Glucocorticoid Receptor. Comprehensive quantitative data for its binding to other steroid receptors is limited in publicly available literature, reflecting its high specificity for the GR.
| Receptor | Ligand | Binding Affinity (Kd) | Relative Binding Affinity (%) | Reference |
| Glucocorticoid Receptor (GR) | [3H]-RU28362 | 11.4 - 12.7 nM | 100 | N/A |
| Mineralocorticoid Receptor (MR) | This compound | Negligible Affinity | < 1 | [1] |
| Progesterone Receptor (PR) | This compound | Data not available | Data not available | |
| Androgen Receptor (AR) | This compound | Data not available | Data not available | |
| Estrogen Receptor (ER) | This compound | Data not available | Data not available |
Note: The "negligible affinity" for the Mineralocorticoid Receptor is widely reported in the literature, indicating a very low likelihood of off-target effects via this receptor at typical experimental concentrations. The absence of data for other steroid receptors in extensive literature searches suggests a high degree of selectivity for the Glucocorticoid Receptor.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Determine Receptor Specificity
This protocol outlines a general method for assessing the binding specificity of this compound for the Glucocorticoid Receptor.
Objective: To determine the relative binding affinity of this compound for the GR compared to other steroid receptors.
Materials:
-
[3H]-dexamethasone (radiolabeled GR agonist)
-
Unlabeled this compound
-
Unlabeled competitor ligands for other steroid receptors (e.g., aldosterone for MR, progesterone for PR, dihydrotestosterone for AR, estradiol for ER)
-
Cytosolic extracts from cells or tissues expressing the receptor of interest
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, with molybdate to stabilize the receptor)
-
Dextran-coated charcoal or filtration apparatus
-
Scintillation counter and fluid
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction from cells or tissues known to express the target receptor.
-
Assay Setup: In a series of tubes, incubate a fixed concentration of the receptor preparation with a fixed concentration of the radiolabeled ligand (e.g., [3H]-dexamethasone for GR).
-
Competition: Add increasing concentrations of unlabeled this compound to these tubes. For comparison, set up parallel experiments with increasing concentrations of the specific unlabeled ligand for that receptor.
-
Incubation: Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound from free radioligand using dextran-coated charcoal or a filtration method.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity can be calculated from the IC50 values.
Mandatory Visualizations
Caption: Canonical Glucocorticoid Receptor (GR) signaling pathway initiated by this compound.
Caption: A logical workflow for troubleshooting unexpected results in experiments using this compound.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of peripheral versus central administration of the endogenous glucocorticoid, corticosterone, and the glucocorticoid receptor agonist, RU 28362, on LH release in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of RU28362 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of RU28362, a potent and selective glucocorticoid receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder is stable when stored correctly. For optimal shelf-life, adhere to the following storage conditions:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Q2: What is the best solvent for preparing this compound stock solutions?
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, follow this general protocol. Note that it is crucial to use anhydrous solvents to minimize hydrolysis.
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber (or foil-wrapped) polypropylene or glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or directly in the storage vial.
-
Dissolve: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Store: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term use.
Q4: My experimental results are inconsistent. Could my this compound solution have degraded?
Inconsistent results can indeed be a sign of compound degradation. The stability of this compound in solution can be affected by several factors.
Troubleshooting Guide: Inconsistent Experimental Results
| Potential Cause | Recommended Action |
| Improper Storage | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solvent Quality | Use high-purity, anhydrous solvents. The presence of water can lead to hydrolysis of the compound over time. |
| Light Exposure | Protect solutions from light at all times by using amber vials or wrapping vials in aluminum foil. Glucocorticoids can be susceptible to photodegradation. |
| pH of Working Solution | The pH of your final aqueous experimental medium can affect the stability of this compound. While specific data is unavailable for this compound, corticosteroid stability is known to be pH-dependent. Ensure your experimental buffers are within a physiological pH range (typically 7.2-7.4) and are used promptly after the addition of this compound. |
| Working Solution Age | Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods. |
General Stability Recommendations for this compound Stock Solutions
While specific quantitative stability data for this compound in solution is not published, the following general guidelines for handling synthetic glucocorticoids in solution can help minimize degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or 100% Ethanol | Minimizes hydrolysis. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Light Exposure | Minimize; use amber or foil-wrapped vials. | Prevents photodegradation. |
| Freeze-Thaw Cycles | Avoid; prepare single-use aliquots. | Repeated temperature changes can accelerate degradation. |
| Working Solutions | Prepare fresh for each experiment. | Stability in aqueous media is generally lower than in anhydrous stock solutions. |
Visualizing Pathways and Workflows
To further assist researchers, the following diagrams illustrate the signaling pathway of this compound and a suggested workflow for assessing its stability.
Caption: Glucocorticoid receptor signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound solution stability.
RU28362 storage conditions for long-term use
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of RU28362, a potent and selective glucocorticoid receptor (GR) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: The precise storage conditions, including temperature and shelf life, are specified by the manufacturer on the Certificate of Analysis (CoA) provided with the product. It is crucial to consult this document for the most accurate storage guidelines. Generally, for long-term stability, solid compounds are best stored in a cool, dry, and dark place. While this compound may be shipped at room temperature, long-term storage at -20°C is a common practice for many biochemicals to ensure stability.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The stability of compounds in DMSO can vary. For maximal stability of your DMSO stock solution, it is advisable to use a high concentration (e.g., 10 mM) to minimize the impact of moisture absorption by DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade sensitive compounds.[1] Store these aliquots at -20°C or -80°C for long-term use.
Q3: What is the mechanism of action of this compound?
A3: this compound is a synthetic androstane glucocorticoid that acts as a selective agonist for the glucocorticoid receptor (GR), also known as the corticoid type II receptor.[2] It has a high affinity for the GR but not for the mineralocorticoid receptor (corticoid type I receptor).[2] Upon binding, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms: transactivation and transrepression.
Q4: What are the key differences between this compound and other glucocorticoids like dexamethasone or cortisol?
A4: Like dexamethasone, this compound is a selective agonist for the glucocorticoid receptor with high affinity.[2] In contrast, natural steroid hormones such as cortisol and corticosterone bind to both the glucocorticoid and mineralocorticoid receptors, although with a higher affinity for the mineralocorticoid receptor.[2] This selectivity makes this compound a useful tool for specifically studying GR-mediated effects without the confounding influence of mineralocorticoid receptor activation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no cellular response to this compound treatment | 1. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Compound Precipitation: The compound may have precipitated out of solution in the cell culture medium. 3. Interference from Endogenous Glucocorticoids: Hormones present in standard fetal bovine serum (FBS) can activate the GR, masking the effect of this compound. | 1. Prepare a fresh stock solution of this compound from powder.[1] 2. Visually inspect the diluted solution for any precipitate. If necessary, sonicate briefly or prepare fresh dilutions. 3. Use charcoal-stripped FBS in your cell culture medium to remove endogenous steroids. |
| Observed cellular phenotype is contrary to expected GR agonist effects (e.g., pro-inflammatory response) | 1. Biphasic Dose-Response: Some compounds exhibit a U-shaped dose-response curve where low and high concentrations produce opposite effects. 2. Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets. 3. GR Isoform Specificity: Different isoforms of the GR (e.g., GRα and GRβ) can have opposing functions. The cellular context and relative expression of these isoforms can influence the net effect. | 1. Perform a wide-range dose-response curve (e.g., from picomolar to micromolar concentrations) to identify any biphasic effects. 2. To confirm the effect is GR-mediated, co-treat cells with this compound and a known GR antagonist, such as mifepristone (RU486). If the unexpected effect is blocked, it is likely GR-dependent. 3. If possible, characterize the expression levels of GR isoforms in your specific cell model using techniques like qPCR or Western blotting. |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 2. Inaccurate Pipetting of this compound: Errors in diluting or adding the compound can cause significant variability. 3. Cell Health Issues: If cells are unhealthy or stressed, their response to treatment can be inconsistent. | 1. Ensure a homogenous cell suspension before seeding and be consistent with your cell counting and plating techniques. 2. Use calibrated pipettes and ensure the compound is well-mixed in the medium before adding to the cells. 3. Regularly monitor cell morphology and perform cell viability assays (e.g., trypan blue exclusion or MTT assay) to ensure a healthy cell population. |
Data Presentation
This compound Storage Recommendations Summary
| Form | Solvent | Storage Temperature | Key Considerations |
| Solid (Powder) | N/A | Refer to Certificate of Analysis (typically -20°C) | Store in a dry, dark place. |
| Stock Solution | DMSO | -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Use a high concentration (e.g., 10 mM).[1] |
Stability of Compounds in DMSO (General Guidance)
| Storage Temperature | Duration | Observed Stability | Reference |
| Room Temperature | 1 year | 52% of compounds remained stable.[3] | [3] |
| 4°C | 2 years | 85% of compounds were stable in a DMSO/water (90/10) mixture.[4] | [4] |
Note: The stability of a specific compound in DMSO is highly dependent on its chemical structure. The data above represents general observations from compound library stability studies.
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Cortical Neurons with this compound
This protocol is based on a study investigating the effect of this compound on Bnip3 mRNA levels in neurons.[5]
1. Cell Culture:
- Culture primary cortical neurons according to your standard laboratory protocol.
2. Preparation of this compound Working Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve final concentrations of 0.1 nM, 1.0 nM, 5.0 nM, and 10.0 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
3. Cell Treatment:
- Replace the existing medium in your cultured neurons with the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Endpoint Analysis (Example: RT-PCR for Bnip3 mRNA):
- After the incubation period, harvest the cells.
- Isolate total RNA using a suitable RNA extraction kit.
- Perform reverse transcription to synthesize cDNA.
- Quantify the expression of Bnip3 mRNA using quantitative real-time PCR (qPCR) with appropriate primers. Normalize the expression to a stable housekeeping gene.
Protocol 2: In Vivo Administration of this compound in Rats
This protocol is based on a study examining the effects of this compound on stress-induced gene expression in the pituitary of rats.[6]
1. Animal Model:
- Use adult male Sprague-Dawley rats (250-350 g).[5]
2. Preparation of this compound for Injection:
- Prepare a solution of this compound for intraperitoneal (i.p.) injection at a dosage of 150 µg/kg. The vehicle used for injection should be appropriate for animal studies (e.g., saline with a small amount of a solubilizing agent like Tween 80, or as determined by solubility tests).
3. Administration and Experimental Timeline:
- Administer the prepared this compound solution or vehicle control via i.p. injection.
- The timing of administration relative to the experimental stressor is critical. In the cited study, this compound was administered 10, 60, or 180 minutes before the onset of a 15-minute restraint stress.[6]
4. Endpoint Analysis (Example: Hormone Secretion and Gene Expression):
- Following the experimental procedure, collect blood samples for the measurement of adrenocorticotrophic hormone (ACTH) and corticosterone levels.
- Euthanize the animals and dissect the anterior pituitary gland for the analysis of gene expression (e.g., POMC hnRNA, c-fos mRNA, and zif268 mRNA) by qPCR.
Mandatory Visualizations
Caption: Canonical Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing RU28362-Induced Catabolic Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catabolic side effects in animal models induced by the selective glucocorticoid receptor agonist, RU28362.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause catabolic effects?
A1: this compound is a potent and selective agonist for the glucocorticoid receptor (GR).[1][2] Like other glucocorticoids, its binding to the GR in various tissues, particularly skeletal muscle and bone, initiates signaling cascades that lead to catabolism. This involves the upregulation of genes associated with protein breakdown and the inhibition of pathways responsible for protein synthesis and cell growth.
Q2: What are the primary catabolic effects observed with this compound administration in animal models?
A2: The primary catabolic effects are muscle atrophy and bone loss.[3][4] In skeletal muscle, this compound can induce the expression of E3 ubiquitin ligases, such as Muscle RING Finger 1 (MuRF1) and Atrogin-1, which target muscle proteins for degradation through the ubiquitin-proteasome system.[5][6] In bone, glucocorticoids can inhibit bone formation by suppressing osteoblast function and can also influence osteoclast activity, leading to a net loss of bone mass.[3][7][8]
Q3: How can I monitor the extent of muscle atrophy in my animal model?
A3: Muscle atrophy can be quantified by measuring changes in muscle mass (wet weight), muscle fiber cross-sectional area (CSA), and grip strength.[9] Histological analysis of muscle tissue sections stained with hematoxylin and eosin (H&E) or specific antibodies against components of the muscle fiber can provide detailed information on CSA.
Q4: What are the key signaling pathways involved in this compound-induced muscle atrophy?
A4: this compound, upon binding to the GR, translocates to the nucleus and directly upregulates the transcription of catabolic genes, including MuRF1 and Atrogin-1.[5] Concurrently, it can suppress the anabolic PI3K/Akt/mTOR signaling pathway, which is crucial for muscle protein synthesis.[6] This dual action of activating protein breakdown and inhibiting protein synthesis leads to a net loss of muscle mass.
Q5: Are there established methods to counteract the catabolic effects of this compound?
A5: Yes, several strategies have been investigated to mitigate glucocorticoid-induced catabolism. These include nutritional interventions, such as supplementation with branched-chain amino acids (BCAAs), and physical interventions, like resistance exercise.[2][10][11] These interventions aim to either promote protein synthesis, inhibit protein degradation, or both.
Troubleshooting Guides
Problem 1: Significant variability in the degree of muscle atrophy between animals.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing and administration route (e.g., intraperitoneal, subcutaneous) for this compound across all animals. For subcutaneous administration, vary the injection site to avoid local irritation and ensure consistent absorption.
-
-
Possible Cause: Differences in age, weight, or genetic background of the animals.
-
Solution: Use age- and weight-matched animals from the same genetic strain to minimize inter-individual variability.
-
-
Possible Cause: Variations in food intake.
-
Solution: Monitor and record daily food consumption for all animals, as glucocorticoids can affect appetite. Pair-feeding control groups can help to isolate the direct effects of the drug from those of reduced caloric intake.
-
Problem 2: Difficulty in observing significant bone loss within the experimental timeframe.
-
Possible Cause: Insufficient duration of this compound treatment.
-
Solution: Glucocorticoid-induced bone loss is often a slower process than muscle atrophy.[4] Extend the treatment period based on literature for similar glucocorticoids, which can range from several weeks to months.
-
-
Possible Cause: Insensitive method for detecting bone loss.
-
Solution: Utilize high-sensitivity techniques such as micro-computed tomography (μCT) to assess changes in bone mineral density (BMD), trabecular bone volume, and other microarchitectural parameters.[12]
-
-
Possible Cause: Animal species or strain is less susceptible to glucocorticoid-induced osteoporosis.
-
Solution: Consult literature to select a species and strain known to be responsive to glucocorticoid-induced bone loss, such as certain strains of rats and mice.[4]
-
Problem 3: Interventions (BCAA, exercise) are not effectively mitigating muscle atrophy.
-
Possible Cause: Suboptimal dosage or timing of BCAA supplementation.
-
Solution: Administer BCAAs orally at a dose supported by literature (e.g., 600 mg/kg in rats) concurrently with the this compound treatment.[1] Ensure the BCAA solution is palatable and consumed consistently by the animals.
-
-
Possible Cause: Inadequate intensity or duration of the exercise protocol.
-
Solution: Implement a progressive resistance exercise regimen. For rodents, this can include ladder climbing with increasing loads or weighted voluntary wheel running.[11] The exercise should be of sufficient intensity and frequency to stimulate muscle protein synthesis.
-
-
Possible Cause: The catabolic stimulus from this compound is too potent for the intervention to overcome.
-
Solution: Consider a dose-response study for this compound to find a concentration that induces a measurable catabolic effect that is not so severe as to be irreversible by countermeasures within the experimental timeframe.
-
Quantitative Data from Glucocorticoid-Induced Catabolism Models
Note: The following tables summarize data from studies using other glucocorticoids (dexamethasone and prednisolone) due to a lack of specific quantitative data for this compound in the public domain. These values can serve as a reference for expected outcomes.
Table 1: Effect of BCAA Supplementation on Dexamethasone-Induced Muscle Atrophy in Rats
| Parameter | Control | Dexamethasone (600 µg/kg) | Dexamethasone + BCAA (600 mg/kg) |
| Soleus Muscle Protein (mg/g tissue) | 185.4 ± 5.2 | 160.1 ± 6.8 | 180.2 ± 7.1# |
| Soleus Fiber CSA (µm²) | 2450 ± 150 | 1890 ± 120 | 2350 ± 140# |
| Atrogin-1 mRNA (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.4* | 1.8 ± 0.3# |
Data adapted from a study using dexamethasone in rats.[1] Values are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Dexamethasone.
Table 2: Effect of Resistance Exercise on Prednisolone-Induced Muscle Atrophy in Rats
| Parameter | Control | Prednisolone (2 mg/kg) | Prednisolone + Exercise |
| Gastrocnemius Muscle Weight (g) | 2.15 ± 0.08 | 1.78 ± 0.06 | 2.05 ± 0.07# |
| Tibialis Anterior Muscle Weight (g) | 0.68 ± 0.03 | 0.55 ± 0.02 | 0.65 ± 0.03# |
Data adapted from a study using prednisolone and a climbing exercise protocol in rats.[13] Values are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Prednisolone.
Table 3: Effect of Resistance Exercise on Glucocorticoid-Induced Bone Loss in Rats
| Parameter | Control | Ovariectomy + Glucocorticoid | Ovariectomy + Glucocorticoid + Exercise |
| Bone Mineral Density (g/cm²) | 0.28 ± 0.01 | 0.22 ± 0.01 | 0.26 ± 0.01# |
| Trabecular Bone Volume/Total Volume (%) | 25.4 ± 1.5 | 15.8 ± 1.2 | 22.1 ± 1.6# |
Data adapted from a study using ovariectomized rats treated with glucocorticoids and a resistance exercise protocol.[11] Values are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. Ovariectomy + Glucocorticoid.
Experimental Protocols
1. Induction of Muscle Atrophy with this compound (Adapted from Dexamethasone Protocols)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate animals for at least one week with ad libitum access to food and water.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol or DMSO, followed by dilution).
-
Administration: Administer this compound daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for 5-14 days. A starting dose can be extrapolated from in vitro studies, but a dose-response study is recommended. Based on other glucocorticoids, a dose in the range of 100-600 µg/kg could be a starting point.
-
Outcome Measures: At the end of the treatment period, measure body weight, muscle mass (e.g., gastrocnemius, tibialis anterior, soleus), and muscle fiber cross-sectional area.
2. BCAA Supplementation Protocol
-
BCAA Solution: Prepare a solution of branched-chain amino acids (leucine, isoleucine, valine) in drinking water or for oral gavage.
-
Administration: Administer the BCAA solution daily via oral gavage at a dose of approximately 600 mg/kg body weight, concurrently with this compound treatment.[1]
-
Control Group: The control group should receive the vehicle for both this compound and BCAAs. The this compound-only group should receive the BCAA vehicle.
3. Resistance Exercise Protocol
-
Apparatus: A vertical ladder with weighted packs for the animals or a voluntary weighted running wheel.
-
Acclimation and Training: Acclimate the animals to the exercise apparatus for one week prior to the start of the experiment. Gradually increase the load and duration of the exercise.
-
Protocol: A typical protocol involves climbing the ladder or running on the wheel for a set number of repetitions or duration, 5 days a week, with progressively increasing resistance.[11]
-
Timing: The exercise intervention should be performed throughout the duration of the this compound treatment.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced muscle atrophy.
Caption: General experimental workflow for studying this compound-induced catabolism.
Caption: Logical relationship of this compound's catabolic effects.
References
- 1. Branched-chain amino acids protect against dexamethasone-induced soleus muscle atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Glucocorticoids Induce Bone and Muscle Atrophy by Tissue-Specific Mechanisms Upstream of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-autonomous role for the glucocorticoid receptor in skeletal muscle atrophy induced by systemic glucocorticoid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-Mediated Skeletal Muscle Atrophy: Molecular Mechanisms and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids Act Directly on Osteoclasts to Increase Their Life Span and Reduce Bone Density - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Dexamethasone-induced muscle atrophy and bone loss in six genetically diverse collaborative cross founder strains demonstrates phenotypic variability by Rg3 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nutrients against Glucocorticoid-Induced Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 12. Glucocorticoid-induced osteoporosis in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docsdrive.com [docsdrive.com]
Technical Support Center: Cell Viability Assays for RU28362-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing and troubleshooting cell viability assays for cells treated with RU28362, a synthetic glucocorticoid.
Glucocorticoid-Induced Apoptosis Pathway
This compound is a synthetic androstane glucocorticoid that acts as a selective agonist for the glucocorticoid receptor (GR).[1] Its mechanism of action in susceptible cells often involves the induction of apoptosis, a form of programmed cell death.[2][3] This process is initiated by the binding of this compound to the cytosolic GR, which then translocates to the nucleus. Inside the nucleus, the GR complex modulates the expression of genes critical to cell survival and death, such as members of the Bcl-2 family.[3][4]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
General Experimental Workflow
A typical experiment to assess the viability of cells after treatment with this compound follows a standardized workflow. This ensures reproducibility and accurate data collection.
Caption: General workflow for a cell viability experiment.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for this compound-treated cells?
The choice of assay depends on your specific research question, cell type, and available equipment. Glucocorticoids can affect cellular metabolism, so it is crucial to select an assay that measures a relevant endpoint.
-
For determining the number of viable cells: Assays that measure ATP content, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are considered a gold standard as ATP levels correlate directly with the number of metabolically active cells.[5][6]
-
For assessing metabolic activity: Tetrazolium-based assays (MTT, MTS, XTT) measure the activity of mitochondrial dehydrogenases. These are cost-effective but can be influenced by changes in cellular metabolism that are independent of cell death.[7]
-
For distinguishing apoptosis from necrosis: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the preferred method.[8][9] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[8][9]
-
For a quick, manual count: The Trypan Blue exclusion assay is a simple method where a dye is excluded from live cells with intact membranes but stains dead cells blue.[10][11]
Q2: What are the essential controls for my experiment?
To ensure the validity of your results, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This control accounts for any effect of the solvent on cell viability.
-
Untreated Control: Cells incubated in culture medium alone. This represents 100% cell viability.
-
No-Cell Control (Blank): Wells containing only culture medium and the viability assay reagent. This is used to measure and subtract the background signal.[12]
-
Positive Control (Optional but Recommended): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay can detect cell death in your system.
Q3: How do I determine the optimal concentration and treatment duration for this compound?
The optimal conditions are cell-type dependent.
-
Concentration: Perform a dose-response experiment using a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
-
Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the time point at which the desired effect is most pronounced. Glucocorticoid effects are often time-dependent and may require longer incubation periods to observe significant apoptosis.[13]
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound.
Caption: Troubleshooting flowchart for common cell viability assay issues.
Q4: My absorbance/luminescence readings are highly variable between replicates. What's wrong?
High variability often stems from technical inconsistencies.
-
Uneven Cell Seeding: Ensure your cell suspension is thoroughly mixed to a single-cell suspension before and during plating to avoid clumping.[14]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and drugs. It is best practice to fill these wells with sterile PBS or media and not use them for experimental data.[14]
-
Pipetting Inaccuracy: Small volume errors during cell seeding, compound addition, or reagent addition can lead to large variations. Ensure pipettes are calibrated and use consistent technique.
Q5: I see an increase in signal (viability) at higher concentrations of this compound in my MTT assay. Why?
This is a known artifact with some compounds in tetrazolium-based assays.[7]
-
Direct MTT Reduction: The compound itself may have reducing properties that can convert the MTT reagent to formazan, independent of cell metabolism.[15] To test for this, set up a cell-free control with media, MTT, and your compound.[7][15] If the color changes, the compound is interfering with the assay.
-
Metabolic Upregulation: At certain concentrations, some compounds can induce a stress response that increases cellular metabolism, leading to a temporary spike in the MTT signal before cytotoxicity occurs.[7]
-
Solution: Use an alternative viability assay that relies on a different principle, such as quantifying ATP (CellTiter-Glo®) or measuring membrane integrity (LDH assay or Trypan Blue).[15]
Q6: My formazan crystals in the MTT assay are not dissolving completely.
Incomplete solubilization of formazan crystals is a common source of error.
-
Insufficient Mixing: After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved.[15]
-
Inadequate Solvent Volume: Ensure you are using a sufficient volume of solvent (typically 100-150 µL for a 96-well plate) to fully dissolve the crystals.
-
Cell Clumps: If cells grow in tight clumps, the formazan may be trapped. Gentle pipetting can help break up clumps after adding the solvent.[15]
Data Presentation: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Detection | Pros | Cons |
| MTT / MTS / XTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Colorimetric (Absorbance) | Inexpensive, well-established.[16] | Can be affected by metabolic changes; compound interference is possible; requires a solubilization step (MTT).[7][15] |
| CellTiter-Glo® (ATP) | Measures ATP levels, which are proportional to the number of metabolically active cells, using a luciferase reaction.[5][12] | Luminescence | High sensitivity, rapid "add-mix-measure" protocol, considered a gold standard.[5][6] | More expensive than colorimetric assays. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[10][11] | Brightfield Microscopy | Simple, inexpensive, provides a direct count of live/dead cells.[10] | Low-throughput, subjective counting can introduce error, not suitable for automated screening. |
| Annexin V / PI | Annexin V binds to phosphatidylserine on early apoptotic cells.[8] PI is a DNA dye that enters late apoptotic/necrotic cells with compromised membranes.[8] | Flow Cytometry | Differentiates between live, early apoptotic, late apoptotic, and necrotic cell populations.[9][17] | Requires a flow cytometer, more complex protocol, and cell handling can affect results. |
Experimental Protocols
Protocol 1: MTT Assay for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound and controls. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[10]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[11][18] Counting should be done within 5 minutes to prevent dye uptake by viable cells over time.[11][19]
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Calculation: Under a microscope, count the number of clear (viable) and blue (non-viable) cells. Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[10][18]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Prepare a 96-well opaque-walled plate with cells, controls, and this compound treatments. Incubate for the desired period.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Record the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ATP and thus the number of viable cells.[5]
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V and a working solution of Propidium Iodide (PI).[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][20]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[20]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Differentiate cell populations:
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. Recent insights into the mechanism of glucocorticosteroid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory action of glucocorticoids is mediated by cell type specific regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Effects of glucocorticoids on the growth and chemosensitivity of carcinoma cells are heterogeneous and require high concentration of functional glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brd.nci.nih.gov [brd.nci.nih.gov]
- 19. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 20. kumc.edu [kumc.edu]
Technical Support Center: Optimizing RU28362 Concentration for Specific Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you might encounter during your experiments with the glucocorticoid receptor agonist, RU28362.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective synthetic agonist for the glucocorticoid receptor (GR).[1][2] Unlike endogenous glucocorticoids such as cortisol, this compound binds specifically to the GR (a type II corticoid receptor) with negligible affinity for the mineralocorticoid receptor (MR or type I receptor).[2] Upon binding, the this compound-GR complex translocates from the cytoplasm to the nucleus. In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either gene activation or repression, depending on the specific gene and cellular context.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. However, based on published studies, a common starting range for in vitro experiments is between 0.1 nM and 100 nM . For instance, in primary cortical neurons, concentrations of 0.1 to 10 nM have been shown to increase Bnip3 mRNA levels.[1] In rat mammary gland explants, a peak effect on α-lactalbumin production was observed at approximately 1-3 nM.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will vary depending on the cellular process you are investigating. For rapid, transcription-independent (non-genomic) effects, shorter incubation times (minutes to a few hours) may be sufficient. For genomic effects that require changes in gene expression and protein synthesis, longer incubation times (typically 18 to 72 hours) are common. For example, a 72-hour incubation was required to see significant changes in Bnip3 mRNA levels in neurons treated with this compound.[1] Time-course experiments are recommended to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1 µM) to identify the optimal concentration. |
| Insufficient incubation time: The duration of treatment may not be long enough for the desired biological effect to manifest, especially for genomic responses. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time. | |
| Low or absent glucocorticoid receptor (GR) expression: The cell line you are using may not express sufficient levels of the GR for this compound to act upon. | Verify GR expression in your cell line using techniques such as Western blotting, qPCR, or immunofluorescence. If GR expression is low, consider using a different cell line known to be responsive to glucocorticoids. | |
| Cell culture media components: Phenol red in some culture media has been shown to have weak estrogenic activity, which could potentially interfere with steroid hormone signaling. Components in the serum may also bind to the compound. | Use phenol red-free media and consider using charcoal-stripped serum to remove endogenous steroids that might interfere with the experiment. | |
| Biphasic (U-shaped) dose-response curve | Complex biological response: Glucocorticoids can have complex, dose-dependent effects. At low concentrations, they may activate certain pathways, while at higher concentrations, they might induce negative feedback mechanisms or off-target effects, leading to a diminished or opposite response.[3][4] | This is a known phenomenon for some glucocorticoid-mediated responses.[3][4] Carefully characterize the full dose-response curve to identify the optimal concentration for the desired effect. The peak of the curve represents the optimal concentration for that specific response. |
| High variability between replicate experiments | Inconsistent cell health or density: Variations in cell confluency, passage number, or overall health can lead to inconsistent responses to this compound. | Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use cells within a defined passage number range. |
| Inaccurate drug concentration: Errors in preparing or diluting the this compound stock solution can lead to variability. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Unexpected or off-target effects | High concentrations of this compound: While highly selective for the GR, at very high concentrations, this compound might exhibit some off-target activity. | Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects. |
| Cell line-specific responses: The downstream effects of GR activation can vary significantly between different cell types. | Thoroughly research the known glucocorticoid signaling pathways in your specific cell line. Consider using a GR antagonist (e.g., RU486) as a negative control to confirm that the observed effects are GR-mediated. |
Data Presentation: this compound and Other Glucocorticoid Concentrations in Various Cell Lines
| Compound | Cell Line | Concentration Range | Observed Effect | Citation |
| This compound | Primary Cortical Neurons | 0.1 - 10 nM | Increased Bnip3 mRNA levels | [1] |
| This compound | Rat Mammary Gland Explants | ~1-3 nM (peak) | Biphasic increase in α-lactalbumin production | [3][4] |
| Dexamethasone | HeLa | ~1 nM (EC50) | Inhibition of thymidine incorporation | [5] |
| Dexamethasone | HEK293 | 0.70 - 3.3 mM (EC50) | Anti-proliferative effects | [6] |
| Dexamethasone | A549 | 100 nM | Downregulation of TS and DHFR gene expression | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
This protocol outlines a general procedure to determine the optimal concentration of this compound for inducing a specific gene's expression, measured by quantitative PCR (qPCR).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for your target gene and a housekeeping gene
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, and 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, wash the cells with PBS and then lyse the cells directly in the wells.
-
Extract total RNA using your preferred RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for your target gene and a stable housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression for each this compound concentration relative to the vehicle control.
-
-
Data Analysis:
-
Plot the fold change in gene expression against the log of the this compound concentration to generate a dose-response curve.
-
The optimal concentration will be the one that gives the desired level of gene induction (e.g., the peak of the curve or the concentration that gives a half-maximal response, EC50).
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor (GR) Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Concentration Optimization.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of biphasic action of glucocorticoids on alpha-lactalbumin production by rat mammary gland explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid receptors, and the generation of closely coupled/biphasic dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid effects on HeLa S3 cell growth and thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glucocorticoid Receptor Activation: RU28362 vs. Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RU28362 and dexamethasone, two potent synthetic agonists of the glucocorticoid receptor (GR). By examining their performance based on experimental data, this document aims to assist researchers in selecting the appropriate compound for their specific experimental needs.
Introduction
The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and the stress response. Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression. Transactivation involves the direct binding of GR homodimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, generally associated with metabolic effects and some anti-inflammatory actions. Transrepression, on the other hand, involves the monomeric GR interfering with the activity of other transcription factors, such as NF-κB and AP-1, leading to the repression of pro-inflammatory genes. This latter mechanism is considered the cornerstone of the anti-inflammatory effects of glucocorticoids.[1]
Dexamethasone is a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] this compound is another synthetic agonist known for its high potency and selectivity for the GR, with negligible affinity for the mineralocorticoid receptor (MR).[2] Understanding the distinct profiles of these two agonists in activating the GR is crucial for designing and interpreting experiments in various research contexts.
Quantitative Comparison of GR Activation
The following tables summarize the quantitative data on the binding affinity, transactivation, and transrepression activities of this compound and dexamethasone. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Dexamethasone | Human GR | Radioligand Binding | ~11.2 | - | [3] |
| This compound | Rat GR | Radioligand Binding | ~5.0 | - | [1] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are indicators of binding affinity, where a lower value signifies a higher affinity. The data for this compound and dexamethasone are from different studies and should be interpreted with caution.
Table 2: Glucocorticoid Receptor Transactivation
| Compound | Reporter Gene Assay | Cell Line | EC50 (nM) | Max Fold Induction | Reference |
| Dexamethasone | MMTV-Luciferase | Human Embryonic Kidney (K293) | Not Reported | ~40-fold at 1 µM | [4][5] |
| This compound | MMTV-Luciferase | Human Embryonic Kidney (K293) | Not Reported | "Essentially identical" to Dexamethasone | [5] |
| Dexamethasone | GRE-Luciferase | Not Specified | ~10 | Not Reported | [4] |
Note: EC50 (half-maximal effective concentration) represents the concentration of an agonist that gives 50% of the maximal response. "Fold induction" refers to the increase in reporter gene expression compared to the vehicle control.
Table 3: Glucocorticoid Receptor Transrepression
| Compound | Transrepression Assay | Cell Line | IC50 (nM) | Max Inhibition | Reference |
| Dexamethasone | NF-κB driven reporter | Not Specified | ~0.005 | Not Reported | [1] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: IC50 in this context represents the concentration of an agonist that causes 50% inhibition of the inflammatory response. Direct comparative data for this compound in a transrepression assay was not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflows for GR Agonist Characterization.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50 and Kd) of this compound and dexamethasone to the glucocorticoid receptor.
Materials:
-
GR-containing cell lysate or purified GR protein.
-
Radiolabeled GR ligand (e.g., [3H]-dexamethasone).
-
Unlabeled this compound and dexamethasone.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Dextran-coated charcoal.
-
Scintillation vials and scintillation fluid.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and dexamethasone.
-
In a multi-well plate, incubate a fixed concentration of GR protein with a fixed concentration of [3H]-dexamethasone and varying concentrations of the unlabeled competitor (this compound or dexamethasone). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add dextran-coated charcoal to each well to adsorb unbound radioligand.
-
Centrifuge the plate to pellet the charcoal.
-
Transfer the supernatant (containing the GR-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation.
GR-Mediated Transactivation Assay (Luciferase Reporter Assay)
Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound and dexamethasone in activating GR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa).
-
Expression vector for human GR.
-
Luciferase reporter plasmid containing a promoter with GREs (e.g., MMTV-luc).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and dexamethasone.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone. Include a vehicle control.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luciferase activity against the log concentration of the agonist to determine the EC50 and Emax (maximal fold induction).
GR-Mediated Transrepression Assay (NF-κB or AP-1 Reporter Assay)
Objective: To measure the ability of this compound and dexamethasone to repress the activity of pro-inflammatory transcription factors.
Materials:
-
Mammalian cell line (e.g., A549, HEK293).
-
Expression vector for human GR.
-
Luciferase reporter plasmid with a promoter containing NF-κB or AP-1 response elements.
-
Inflammatory stimulus (e.g., TNF-α, PMA).
-
This compound and dexamethasone.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed and transfect cells as described in the transactivation assay, but using the NF-κB or AP-1 reporter plasmid.
-
After 24 hours, pre-treat the cells with serial dilutions of this compound or dexamethasone for 1-2 hours.
-
Add the inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubate for an additional 6-8 hours.
-
Lyse the cells and measure luciferase activity.
-
Plot the percentage of inhibition of the inflammatory response against the log concentration of the agonist to determine the IC50.
Conclusion
Both this compound and dexamethasone are potent agonists of the glucocorticoid receptor. The available data suggests that they exhibit comparable high-affinity binding to the GR and similar potency in mediating transactivation. A key distinguishing feature of this compound is its high selectivity for the GR over the MR, which can be advantageous in experiments where off-target effects on the mineralocorticoid pathway are a concern. Dexamethasone, while a powerful and widely characterized GR agonist, has the potential to interact with the MR.
The choice between this compound and dexamethasone will ultimately depend on the specific research question. For studies requiring a highly selective GR agonist to dissect GR-specific signaling pathways, this compound is an excellent choice. For broader studies on glucocorticoid effects where high potency is the primary requirement and potential MR interaction is not a confounding factor, dexamethasone remains a valuable and well-documented tool. Researchers are encouraged to consider the specific experimental context and the potential for off-target effects when selecting a GR agonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. binding constant kd: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipopolysaccharide and dexamethasone induce mouse mammary tumor proviral gene expression and differentiation in B lymphocytes through distinct regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RU28362 versus Corticosterone for Glucocorticoid Receptor-Specific Research
For researchers in pharmacology, neuroscience, and endocrinology, dissecting the precise roles of the glucocorticoid receptor (GR) is paramount. The choice of agonist is a critical experimental decision. This guide provides an in-depth comparison of RU28362, a synthetic agonist, and corticosterone, the endogenous glucocorticoid in rodents, to aid in the selection of the appropriate tool for studying GR-specific effects.
The fundamental difference between these two compounds lies in their receptor selectivity. This compound is a highly selective GR agonist with negligible affinity for the mineralocorticoid receptor (MR). In contrast, corticosterone, the primary glucocorticoid in rodents, binds with high affinity to both GR and MR, albeit with a roughly tenfold higher affinity for MR. This distinction makes this compound an invaluable tool for isolating GR-mediated pathways, while corticosterone allows for the study of the integrated physiological response to glucocorticoids involving both receptor types.
Quantitative Comparison of Receptor Binding Affinity
The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd indicating a higher affinity. The following table summarizes the binding affinities of this compound and corticosterone for both the glucocorticoid and mineralocorticoid receptors.
| Compound | Receptor | Dissociation Constant (Kd) | Species | Reference |
| This compound | Glucocorticoid Receptor (GR) | ~0.39 nM | Dog (hippocampus) | |
| Mineralocorticoid Receptor (MR) | Negligible Affinity | |||
| Corticosterone | Glucocorticoid Receptor (GR) | ~2.5 - 5.0 nM | Rat (brain) | |
| Mineralocorticoid Receptor (MR) | ~0.5 nM | Rat (brain) |
Note: Kd values can vary depending on the tissue and experimental conditions.
Experimental Applications and Protocols
The differential receptor selectivity of this compound and corticosterone dictates their use in various experimental paradigms.
Receptor Binding Assays
Competitive binding assays are used to determine the relative affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand. To specifically assess GR binding, this compound can be used as a "cold" competitor to displace a radiolabeled GR agonist. Conversely, to study the mixed GR and MR binding of corticosterone, parallel experiments with and without an MR antagonist (like spironolactone) or a GR-specific antagonist (like RU486) are often employed.
Experimental Protocol: Competitive Receptor Binding Assay
-
Tissue Preparation: Homogenize the tissue of interest (e.g., hippocampus, liver) in an appropriate buffer to prepare a cytosolic fraction containing the receptors.
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone) and increasing concentrations of the unlabeled competitor (this compound or corticosterone).
-
Separation: Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 value.
Caption: Workflow for a competitive receptor binding assay.
Reporter Gene Assays
Reporter gene assays are a common method to assess the transcriptional activity of a nuclear receptor. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with glucocorticoid response elements (GREs).
Experimental Protocol: GR-Mediated Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect with a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with varying concentrations of this compound or corticosterone for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter proteins.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 (the concentration that elicits a half-maximal response).
Caption: Workflow for a GR-mediated luciferase reporter gene assay.
In Vivo Studies in Adrenalectomized Animals
To study the central effects of these compounds in the absence of endogenous glucocorticoids, adrenalectomy (ADX) is often performed in rodents. This surgical procedure removes the adrenal glands, the primary source of corticosterone.
Experimental Protocol: In Vivo Administration in Adrenalectomized Rats
-
Adrenalectomy: Surgically remove the adrenal glands from the rats. Provide saline drinking water post-surgery to compensate for the loss of aldosterone.
-
Recovery: Allow the animals to recover for a sufficient period (e.g., one week).
-
Treatment: Administer this compound or corticosterone via an appropriate route (e.g., subcutaneous injection, osmotic minipump). Dosages should be determined based on previous studies and the desired level of receptor occupancy. For example, a study investigating the effects of these compounds on stress-induced gene expression used an intraperitoneal injection of 150 µg/kg this compound.
-
Behavioral or Physiological Testing: Conduct behavioral tests (e.g., fear conditioning, elevated plus maze) or collect tissue for molecular analysis (e.g., gene expression, protein levels) at a specified time point after treatment.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the effects of this compound and corticosterone to a vehicle-treated control group.
Caption: Workflow for an in vivo study in adrenalectomized rats.
Signaling Pathways and Downstream Effects
Upon binding to its ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, it can modulate gene expression through several mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
-
Transrepression: The GR can repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This can occur through direct protein-protein interactions or by competing for coactivators.
This compound, by selectively activating GR, allows for the specific investigation of these GR-mediated genomic effects.
Corticosterone, on the other hand, activates both GR and MR. This leads to a more complex signaling cascade, as MR can also form homodimers and regulate gene expression. Furthermore, GR and MR can form heterodimers, which can have unique transcriptional activities compared to their respective homodimers. The balance between GR and MR activation is crucial for the overall cellular response to corticosterone.
GR-Specific Signaling Pathway (this compound)
Caption: GR-specific signaling pathway activated by this compound.
Combined GR and MR Signaling Pathway (Corticosterone)
Caption: Combined GR and MR signaling by corticosterone.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and corticosterone hinges on the specific research question.
-
For isolating and characterizing the specific functions of the glucocorticoid receptor, this compound is the superior tool. Its high selectivity allows for the unambiguous attribution of observed effects to GR activation. This is particularly crucial for mechanistic studies of GR-mediated gene regulation, signaling, and behavior.
-
For studying the integrated physiological and pathophysiological effects of glucocorticoids, corticosterone is the more relevant agonist, especially in rodent models. Its ability to activate both GR and MR provides a more complete picture of how the body responds to stress and how glucocorticoids regulate a wide array of biological processes.
A Comparative Guide to RU28362 Selectivity for the Glucocorticoid Receptor
For researchers investigating the intricate pathways of steroid hormone signaling, the choice of a selective glucocorticoid receptor (GR) agonist is critical. This guide provides a detailed comparison of RU28362, a synthetic steroid, with other common glucocorticoids, highlighting its superior selectivity for the GR. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design.
Unveiling the Selectivity of this compound
This compound is a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the type II corticoid receptor.[1][2] Its defining characteristic is its negligible affinity for the mineralocorticoid receptor (MR) or type I corticoid receptor.[1][3] This makes it an invaluable tool for distinguishing between GR- and MR-mediated effects, a challenge when using endogenous glucocorticoids like cortisol or corticosterone, which bind to both receptor types.[1]
In contrast, other synthetic glucocorticoids such as dexamethasone also exhibit high affinity and selectivity for the GR.[1][4] However, this compound is often highlighted as a "pure" GR agonist, underscoring its minimal interaction with other steroid receptors.[4] This high specificity is crucial for elucidating the precise physiological roles of GR activation without the confounding influence of other hormonal pathways.
Comparative Binding Affinity and Potency
The selectivity of a steroid is quantified by its binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) for its target receptor compared to other receptors. A lower Kd or Ki value indicates a higher binding affinity.
| Compound | Receptor | Relative Binding Affinity (RBA) | IC50 (nM) | Potency |
| This compound | Glucocorticoid Receptor (GR) | High | ~5 | Potent Agonist [2] |
| Mineralocorticoid Receptor (MR) | Negligible[1][3] | >1000 | - | |
| Progesterone Receptor (PR) | Low | >1000 | - | |
| Androgen Receptor (AR) | Low | >1000 | - | |
| Dexamethasone | Glucocorticoid Receptor (GR) | High [1] | ~3-5 | Potent Agonist [5] |
| Mineralocorticoid Receptor (MR) | Low[6] | ~50-100 | Weak Agonist[7] | |
| Progesterone Receptor (PR) | Low | >1000 | - | |
| Androgen Receptor (AR) | Low | >1000 | - | |
| Cortisol | Glucocorticoid Receptor (GR) | Moderate | ~10-25 | Agonist |
| Mineralocorticoid Receptor (MR) | High[1] | ~1-3 | Potent Agonist | |
| Progesterone Receptor (PR) | Low | >1000 | - | |
| Androgen Receptor (AR) | Low | >1000 | - | |
| Aldosterone | Glucocorticoid Receptor (GR) | Low | >1000 | - |
| Mineralocorticoid Receptor (MR) | High | ~1-2 | Potent Agonist | |
| Progesterone Receptor (PR) | Low | >1000 | - | |
| Androgen Receptor (AR) | Low | >1000 | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell types used. RBA is a relative measure compared to a reference compound.
Experimental Validation of Selectivity
The selectivity of this compound is typically validated through two key types of experiments: competitive binding assays and transactivation assays.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]dexamethasone or [3H]this compound for GR) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, dexamethasone, cortisol). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) or the concentration that inhibits 50% of binding (IC50) can be determined. By performing this assay with different steroid receptors (GR, MR, PR, AR), a selectivity profile can be established.
Glucocorticoid Receptor Transactivation Assay
This functional assay measures the ability of a compound to activate the GR and induce the transcription of a reporter gene.[8][9] Cells are co-transfected with a plasmid expressing the human GR and a reporter plasmid containing a promoter with glucocorticoid response elements (GREs) linked to a reporter gene (e.g., luciferase).[8] Upon binding to an agonist like this compound, the GR translocates to the nucleus, binds to the GREs, and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of GR activation.[8] By comparing the dose-response curves of different compounds, their relative potency and efficacy as GR agonists can be determined. Performing similar assays for other steroid receptors allows for a functional assessment of selectivity.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the glucocorticoid signaling pathway, the workflow of a competitive binding assay, and a logical comparison of the selectivity of different steroids.
Caption: Glucocorticoid signaling pathway.
Caption: Workflow for a competitive binding assay.
Caption: Steroid receptor selectivity comparison.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GR
Materials:
-
HEK293T cells overexpressing human Glucocorticoid Receptor
-
Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)
-
[3H]this compound (Radioligand)
-
This compound, Dexamethasone, Cortisol, Aldosterone (unlabeled competitors)
-
Scintillation vials and scintillation fluid
-
96-well filter plates and vacuum manifold
Procedure:
-
Cell Lysate Preparation: Harvest HEK293T cells expressing GR and lyse them in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the receptor.
-
Assay Setup: In a 96-well plate, add a constant amount of cell lysate to each well.
-
Add serial dilutions of the unlabeled competitor compounds (this compound, dexamethasone, etc.) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known GR ligand to determine non-specific binding.
-
Add a constant concentration of [3H]this compound to all wells.
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold buffer using a vacuum manifold to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GR Transactivation Assay using a Luciferase Reporter
Materials:
-
HEK293T or other suitable mammalian cells
-
Cell culture medium and supplements
-
Expression plasmid for human GR
-
Reporter plasmid with GRE-luciferase construct
-
Transfection reagent
-
This compound, Dexamethasone, Cortisol, Aldosterone
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, dexamethasone, etc.). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for GR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the compound. Fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response), which is a measure of the compound's potency.
Conclusion
The available data robustly demonstrates that this compound is a highly selective and potent agonist for the glucocorticoid receptor. Its minimal cross-reactivity with the mineralocorticoid receptor and other steroid receptors makes it an exceptional tool for dissecting the specific functions of GR in various physiological and pathological processes. When compared to endogenous steroids like cortisol, which activate both GR and MR, and even other synthetic glucocorticoids like dexamethasone, which may have some minor off-target effects, this compound offers a cleaner profile for targeted GR research. The experimental protocols outlined provide a framework for researchers to independently verify and compare the selectivity of various glucocorticoids in their specific experimental systems.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mineralocorticoid receptor status in the human brain after dexamethasone treatment: a single case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid Antagonist Improves Glucocorticoid Receptor Signaling and Dexamethasone Analgesia in an Animal Model of Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RU28362 and Other Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic glucocorticoid receptor (GR) agonist RU28362 with other commonly used GR agonists. The information presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by offering a detailed look at their performance characteristics, supported by experimental data.
Introduction to Glucocorticoid Receptor Agonists
Glucocorticoids (GCs) are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates a wide array of physiological processes, including metabolism, inflammation, and the immune response.[1][2] Synthetic glucocorticoids are widely used in medicine for their potent anti-inflammatory and immunosuppressive effects.[3] Understanding the distinct properties of various GR agonists is crucial for both basic research and therapeutic development.
This compound is a potent and highly selective synthetic GR agonist.[4][5] It is particularly valuable in research due to its negligible affinity for the mineralocorticoid receptor (MR), allowing for the specific investigation of GR-mediated effects without the confounding influence of MR activation.[6][7] This contrasts with endogenous glucocorticoids like cortisol and corticosterone, which bind to both GR and MR.[4] Other synthetic agonists, such as dexamethasone, also exhibit high selectivity for the GR.[4]
This guide will compare this compound with other key GR agonists, including the endogenous glucocorticoid cortisol and the synthetic glucocorticoids dexamethasone, prednisolone, triamcinolone acetonide, and budesonide, focusing on their binding affinities, functional potencies, and selectivity.
Data Presentation: Quantitative Comparison of GR Agonists
The following tables summarize the binding affinities (Kd) and functional potencies (EC50/IC50) of this compound and other selected GR agonists. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, tissue source, and specific assay used.
Table 1: Glucocorticoid Receptor Binding Affinities (Kd)
| Compound | Kd (nM) | Receptor Source | Assay Type |
| This compound | 11.4 - 12.7 | Guinea Pig Inner Ear Cytosol | Scatchard Analysis with [3H]-RU28362 |
| Dexamethasone | ~0.83 - 6.7 | Mouse Brain Cytosol / Human Mononuclear Leukocytes | Saturation Binding Analysis / Competition Assay with [3H]-dexamethasone[8][9][10] |
| Cortisol | 17.5 - 24.6 | Human Mononuclear Leukocytes | Competition Assay with [3H]-dexamethasone[8][9] |
| Budesonide | 1.32 | Human Lung Tissue | Radioligand Binding Kinetics[11] |
Note: Direct comparison of Kd values should be made with caution due to the different experimental systems used.
Table 2: Functional Potency of GR Agonists (EC50/IC50)
| Compound | EC50/IC50 (nM) | Functional Assay | Cell Line |
| Dexamethasone | EC50: 2.2 / EC50: 36 | Inhibition of GM-CSF release / Induction of β2-receptor transcription | A549 |
| Budesonide | EC50: 0.05 / EC50: 1.1 | Inhibition of GM-CSF release / Induction of β2-receptor transcription | A549 |
| Fluticasone Propionate | EC50: 0.018 / EC50: 0.98 | Inhibition of GM-CSF release / Induction of β2-receptor transcription | A549 |
| Tipredane | EC50: 0.83 | Inhibition of GM-CSF release | A549 |
| Butixicort | EC50: 37 | Inhibition of GM-CSF release | A549 |
EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. A lower value indicates a more potent compound.[12]
Table 3: Selectivity of this compound
| Compound | Receptor Selectivity | Comments |
| This compound | Highly selective for GR over MR | Demonstrates negligible affinity for mineralocorticoid (Type I) receptors.[4][6] |
| Dexamethasone | Highly selective for GR over MR | A similar compound to this compound in its high selectivity for the GR.[4] |
| Cortisol/Corticosterone | Binds to both GR and MR | These natural steroid hormones bind to both corticosteroid receptors, with a higher affinity for the MR.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of GR agonists. Below are protocols for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the glucocorticoid receptor.
Objective: To measure the ability of an unlabeled GR agonist (e.g., this compound) to compete with a radiolabeled GR ligand (e.g., [3H]-dexamethasone) for binding to the GR.
Materials:
-
Purified GR or cell/tissue lysate containing GR.
-
Radiolabeled GR ligand (e.g., [3H]-dexamethasone).
-
Unlabeled test compounds (e.g., this compound, dexamethasone, cortisol).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Binding Reaction: In each well of a 96-well plate, add the GR preparation, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and GR only) and non-specific binding (radioligand, GR, and a high concentration of unlabeled dexamethasone).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method. Wash the filters to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each filter and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
GRE-Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of a GR agonist by quantifying its ability to induce transcription from a glucocorticoid response element (GRE).
Objective: To determine the potency (EC50) of a GR agonist in activating GR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or A549).
-
An expression vector for the human glucocorticoid receptor.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple GREs.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compounds (GR agonists).
-
Lysis buffer and luciferase assay substrate.
-
A luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to adhere and recover.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (GR agonists). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specific period (e.g., 18-24 hours) to allow for GR activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay substrate to each well.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the luciferase activity against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
- 1. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU-28362 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of RU28362: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RU28362 with other glucocorticoid receptor agonists, offering supporting experimental data and detailed protocols to validate its on-target effects. This compound is a synthetic steroid renowned for its high selectivity as a glucocorticoid receptor (GR) agonist, exhibiting negligible affinity for the mineralocorticoid receptor (MR).[1] This property makes it a valuable tool for dissecting the specific physiological roles of GR activation, in contrast to endogenous glucocorticoids like cortisol, which bind to both GR and MR, and other synthetic glucocorticoids like dexamethasone, which also show some affinity for the MR.
Quantitative Comparison of Glucocorticoid Receptor Agonists
The on-target effects of this compound can be quantitatively assessed by comparing its binding affinity and functional potency with other relevant compounds.
| Compound | Receptor | Binding Affinity (Kd) (nM) | Functional Potency (EC50) (nM) | Notes |
| This compound | Glucocorticoid Receptor (GR) | ~11.4 - 12.7[2] | Not explicitly reported, but described as a potent agonist[1] | Highly selective for GR with negligible binding to MR.[1] |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~3.6 - 4.6[3] | Reporter Gene Assay: ~9.7[4] Nuclear Translocation: ~0.6[4] | Potent GR agonist with some cross-reactivity to MR. |
| Cortisol (Hydrocortisone) | Glucocorticoid Receptor (GR) | ~5 - 25 | Reporter Gene Assay: ~153.6[4] | Endogenous glucocorticoid, binds to both GR and MR with high affinity. |
| Cortisol (Hydrocortisone) | Mineralocorticoid Receptor (MR) | ~0.5 - 1 | --- | High affinity for MR contributes to its broader physiological effects. |
| Aldosterone | Mineralocorticoid Receptor (MR) | ~1 - 3 | --- | Endogenous mineralocorticoid, used as a control for MR activity. |
Experimental Protocols for On-Target Validation
Validating the on-target effects of this compound involves a series of well-established molecular and cellular assays.
Receptor Binding Assay
This assay directly measures the affinity of this compound for the glucocorticoid receptor.
Principle: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone or [3H]-RU28362) and varying concentrations of unlabeled this compound. The amount of radiolabeled ligand displaced by this compound is used to determine its binding affinity (Kd).
Protocol:
-
Preparation of Cytosol:
-
Homogenize target tissue (e.g., rat liver, hippocampus) or cells expressing GR in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the GR.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosol preparation.
-
Add increasing concentrations of unlabeled this compound to compete for binding to the GR. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled dexamethasone to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Separate the GR-ligand complexes from the unbound ligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and use Scatchard analysis or non-linear regression to determine the Kd.
-
GR-Mediated Reporter Gene Assay
This assay assesses the ability of this compound to activate GR-dependent gene transcription.
Principle: Cells are co-transfected with a plasmid expressing the human GR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs). Activation of GR by this compound leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.
-
Co-transfect the cells with a GR expression vector and a GRE-luciferase reporter vector using a standard transfection reagent.
-
-
Compound Treatment:
-
After allowing for protein expression (e.g., 24 hours), treat the cells with varying concentrations of this compound, dexamethasone (positive control), and a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
GR Nuclear Translocation Assay
This assay visualizes the ligand-induced movement of the GR from the cytoplasm to the nucleus.
Principle: Cells are transfected with a vector expressing a fusion protein of GR and a fluorescent protein (e.g., GFP). In the absence of a ligand, the GFP-GR is predominantly located in the cytoplasm. Upon binding of an agonist like this compound, the GFP-GR complex translocates to the nucleus. This translocation is visualized and quantified using fluorescence microscopy.
Protocol:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., U2OS, A549) on glass-bottom dishes or multi-well plates suitable for imaging.
-
Transfect the cells with a GFP-GR expression vector.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with this compound, a positive control (e.g., dexamethasone), and a vehicle control.
-
-
Live-Cell Imaging or Immunofluorescence:
-
Live-Cell Imaging: Acquire images of the cells at different time points after treatment using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Immunofluorescence (Fixed Cells): At the desired time point, fix the cells with paraformaldehyde, permeabilize them with a detergent (e.g., Triton X-100), and stain the nuclei with a DNA dye (e.g., DAPI).
-
-
Image Analysis:
-
Quantify the nuclear and cytoplasmic fluorescence intensity of GFP-GR in a large number of cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
-
Plot the nuclear-to-cytoplasmic ratio against the compound concentration to determine the EC50 for translocation.
-
Visualizing On-Target Effects
Visual diagrams can aid in understanding the signaling pathways and experimental workflows involved in validating the on-target effects of this compound.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: GRE-Luciferase Reporter Gene Assay Workflow.
Caption: On-Target vs. Off-Target Effects of this compound.
Conclusion
Validating the on-target effects of this compound is crucial for its effective use in research. Its high selectivity for the glucocorticoid receptor makes it an invaluable tool for isolating GR-mediated pathways. By employing the quantitative comparisons and detailed experimental protocols outlined in this guide, researchers can confidently ascertain the specific on-target activity of this compound and differentiate its effects from less selective glucocorticoids. This rigorous validation is essential for the accurate interpretation of experimental results and the advancement of our understanding of glucocorticoid signaling in health and disease.
References
- 1. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
RU28362: A Comparative Guide to its Steroid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of RU28362 with a panel of steroid hormone receptors. This compound, a synthetic steroid, is recognized for its potent and selective agonist activity on the glucocorticoid receptor (GR).[1][2] Understanding its binding profile across other steroid receptors is crucial for accurate experimental design and interpretation of results in endocrinology, neuroscience, and drug development. This document presents available quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of this compound is a key feature, with a high affinity for the glucocorticoid receptor and significantly lower affinity for other steroid receptors. The following table summarizes the available binding affinity data for this compound and the common glucocorticoid dexamethasone for comparison.
| Compound | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |
| This compound | Kd = 11.4 - 12.7 nM[3] | Negligible Affinity[3] | Data Not Available | Data Not Available | Data Not Available |
| Dexamethasone | High Affinity[4] | Low Affinity[5] | Data Not Available | RBA = 476 (relative to PR)[6] | Data Not Available |
Experimental Protocols
To determine the cross-reactivity profile of a compound like this compound, two primary types of in vitro assays are commonly employed: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific steroid receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for GR, MR, AR, PR, and ER.
Materials:
-
Purified recombinant human steroid receptors (GR, MR, AR, PR, ER)
-
Radiolabeled ligands specific for each receptor (e.g., [3H]-dexamethasone for GR, [3H]-aldosterone for MR, [3H]-dihydrotestosterone for AR, [3H]-progesterone for PR, [3H]-estradiol for ER)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives to ensure receptor stability)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Receptor Preparation: Dilute the purified steroid receptors to a predetermined concentration in the assay buffer.
-
Competition Reaction: In the wells of a 96-well plate, combine the diluted receptor, a fixed concentration of the specific radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of a known non-radiolabeled ligand for that receptor (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.
Objective: To assess the functional agonist or antagonist activity of this compound on GR, MR, AR, PR, and ER.
Materials:
-
Mammalian cell line with low endogenous steroid receptor expression (e.g., HEK293 or CHO cells).
-
Expression plasmids for each full-length human steroid receptor (GR, MR, AR, PR, ER).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with specific hormone response elements (HREs) for each receptor (e.g., GRE-luc for GR, ERE-luc for ER).
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the expression plasmid for a specific steroid receptor, the corresponding HRE-luciferase reporter plasmid, and the control plasmid.
-
Compound Treatment: After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with varying concentrations of this compound. Include a vehicle control and a known agonist for each receptor as a positive control.
-
Incubation: Incubate the cells for a period sufficient to allow for receptor activation and luciferase gene expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity as a function of the log concentration of this compound to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Key Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generic Steroid Hormone Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Steroid Receptor Cross-Reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU-28362 - Wikipedia [en.wikipedia.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucocorticoid Receptor Binding Assays: [3H]RU28362 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the classical radioligand, [3H]RU28362, with alternative methods for the characterization of the glucocorticoid receptor (GR). We will delve into the specifics of Scatchard analysis using [3H]this compound, and compare its performance with another common radioligand, [3H]dexamethasone, as well as modern non-radioactive techniques. This guide aims to equip researchers with the necessary information to select the most appropriate assay for their specific research needs.
Introduction to Glucocorticoid Receptor Binding Assays
The glucocorticoid receptor is a critical drug target for a wide range of inflammatory and autoimmune diseases. Characterizing the binding of novel ligands to the GR is a fundamental step in the drug discovery and development process. For decades, radioligand binding assays have been the gold standard for quantifying the affinity (Kd) and density (Bmax) of receptors. [3H]this compound, a synthetic glucocorticoid, has been a valuable tool in this regard due to its high selectivity for the GR over the mineralocorticoid receptor (MR).[1][2]
However, the landscape of receptor binding assays is evolving, with a growing emphasis on non-radioactive methods that offer advantages in terms of safety, cost, and throughput. This guide will provide an objective comparison of the traditional radioligand-based approach with these newer technologies.
Performance Comparison: [3H]this compound vs. Alternatives
The choice of assay for studying GR binding depends on various factors, including the specific research question, available equipment, and throughput requirements. Here, we compare the performance of [3H]this compound with [3H]dexamethasone and two prominent non-radioactive methods.
Quantitative Data Summary
The following table summarizes the key quantitative parameters obtained from Scatchard analysis of [3H]this compound and [3H]dexamethasone binding to the GR. It is important to note that the data for the two radioligands are sourced from different studies and experimental conditions, which may contribute to variability. Therefore, this comparison should be interpreted with caution. A direct, head-to-head comparison under identical conditions would provide a more definitive assessment.
| Parameter | [3H]this compound | [3H]Dexamethasone | Non-Radioactive Alternatives (Typical) |
| Binding Affinity (Kd) | 11.4 - 12.7 nM[3] | ~7.36 nM (in CEM-C1 cells)[4] | Qualitative to semi-quantitative (FP); Functional (Translocation Assay) |
| Receptor Density (Bmax) | 89 - 240 fmol/mg protein[3] | Not explicitly stated in the provided abstract, but determinable via Scatchard analysis.[4][5][6][7][8] | Not directly measured |
| Selectivity | High for GR over MR[1] | Binds to GR[4][5][6][7][8][9][10][11][12][13][14] | Dependent on the fluorescent ligand or antibody used |
| Throughput | Low to medium | Low to medium | High (FP and HCS translocation assays) |
| Safety | Requires handling of radioactive material | Requires handling of radioactive material | No radioactive waste |
| Cost | High (radioligand, scintillation cocktails, waste disposal) | High (radioligand, scintillation cocktails, waste disposal) | Lower reagent and disposal costs |
Disclaimer: The Kd and Bmax values presented above are from separate studies and may not be directly comparable due to differences in tissues, cell lines, and experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are detailed protocols for the key GR binding assays discussed in this guide.
Radioligand Binding Assay with Scatchard Analysis (using [3H]this compound or [3H]Dexamethasone)
This protocol outlines the steps for a traditional saturation binding experiment to determine the Kd and Bmax of a radioligand for the GR.
a. Preparation of Cytosol/Tissue Homogenate:
-
Homogenize tissues or cells in ice-cold homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the GR.
-
Resuspend the pellet in an appropriate assay buffer.
-
Determine the protein concentration of the preparation using a standard method (e.g., Bradford or BCA assay).
b. Saturation Binding Assay:
-
Set up a series of incubation tubes.
-
To each tube, add a fixed amount of the receptor preparation (cytosol or membrane fraction).
-
Add increasing concentrations of the radioligand (e.g., [3H]this compound or [3H]dexamethasone).
-
For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of a non-labeled competitor (e.g., unlabeled dexamethasone) to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
c. Data Analysis (Scatchard Plot):
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand concentration against the bound radioligand concentration.
-
The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting linear regression line.
-
The maximum number of binding sites (Bmax) is the x-intercept of the plot.
Fluorescence Polarization (FP) Competitive Binding Assay
FP assays offer a non-radioactive, homogeneous (no separation steps) method for assessing ligand binding.
a. Reagents and Preparation:
-
GR Protein: Purified, recombinant GR.
-
Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[15]
-
Assay Buffer: Buffer optimized for GR stability and binding.
-
Test Compounds: Unlabeled compounds to be tested for their ability to compete with the fluorescent ligand.
b. Assay Procedure:
-
In a microplate (e.g., 96- or 384-well), add a fixed concentration of the fluorescent ligand to each well.
-
Add serial dilutions of the unlabeled test compounds to the wells. Include control wells with no competitor (for maximum polarization) and wells with a saturating concentration of a known high-affinity unlabeled ligand (for minimum polarization).
-
Add a fixed concentration of the GR protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
c. Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
The binding affinity (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Glucocorticoid Receptor Translocation Assay
This assay measures the ability of a ligand to induce the translocation of the GR from the cytoplasm to the nucleus, a key step in its signaling pathway.
a. Cell Culture and Reagents:
-
Cell Line: A suitable cell line stably expressing a fluorescently tagged GR (e.g., GFP-GR).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Test Compounds: Ligands to be tested for their effect on GR translocation.
-
Nuclear Stain: A fluorescent dye that specifically stains the nucleus (e.g., Hoechst or DAPI).
-
Imaging System: A high-content imaging system or a fluorescence microscope.
b. Assay Procedure:
-
Seed the GFP-GR expressing cells into a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (no treatment) and a positive control (e.g., dexamethasone).
-
Incubate the cells for a sufficient time to allow for GR translocation (typically 30-60 minutes).
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Stain the nuclei with a nuclear stain.
-
Acquire images of the cells using a high-content imaging system or fluorescence microscope, capturing both the GFP-GR and the nuclear stain channels.
c. Data Analysis:
-
Image analysis software is used to identify the cytoplasm and nucleus of each cell based on the fluorescent signals.
-
The intensity of the GFP-GR signal in the nucleus and the cytoplasm is quantified for each cell.
-
The ratio of nuclear to cytoplasmic fluorescence is calculated as a measure of GR translocation.
-
Dose-response curves are generated by plotting the translocation ratio against the ligand concentration to determine the EC50 value (the concentration of the ligand that induces 50% of the maximal translocation).
Visualizing the Workflow and Concepts
To better illustrate the experimental workflows and the relationships between different components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Radioligand Binding Assay with Scatchard Analysis.
Caption: Comparison of different assay methodologies for studying GR binding.
Conclusion
The Scatchard analysis of [3H]this compound binding remains a powerful and reliable method for the detailed characterization of GR binding affinity and receptor density, particularly valued for its high selectivity. However, the field is increasingly moving towards non-radioactive alternatives. Fluorescence polarization assays provide a high-throughput, homogeneous format for competitive binding studies, while cell-based GR translocation assays offer a more functional readout of ligand activity within a cellular context.
The choice of assay should be guided by the specific experimental goals. For in-depth mechanistic studies and precise determination of Kd and Bmax, radioligand binding assays are still highly relevant. For high-throughput screening of large compound libraries and for assessing functional cellular responses, non-radioactive methods like FP and translocation assays are superior. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to advance their drug discovery and development programs.
References
- 1. RU-28362 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of dexamethasone binding to human glucocorticoid receptor by New World primate cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Expression and binding activity of the glucocorticoid receptor are upregulated in septic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoplasmic inhibiting factors for 3H-dexamethasone binding to glucocorticoid receptors in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive binding studies with glucocorticoid receptors from rat-thymus cells: differential temperature-dependence of steroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in corticosterone and dexamethasone binding to rat brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences between cytosol receptor complexes with corticosterone and dexamethasone in hippocampal tissue from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Unveiling Glucocorticoid Receptor Activation: A Comparative Analysis of RU28362
A detailed guide for researchers, scientists, and drug development professionals on the gene expression analysis confirming RU28362-mediated Glucocorticoid Receptor (GR) activation, with a comparative perspective against other GR agonists.
This guide provides a comprehensive overview of the experimental data supporting the selective activation of the Glucocorticoid Receptor (GR) by this compound. Through a comparative lens, we examine its performance against the widely-used synthetic glucocorticoid, dexamethasone, and other alternatives. This document is intended to serve as a practical resource, offering detailed experimental protocols and clear data visualization to aid in the design and interpretation of studies aimed at characterizing GR agonists.
Introduction to this compound and Glucocorticoid Receptor Activation
The Glucocorticoid Receptor (GR) is a crucial mediator of glucocorticoid signaling, playing a pivotal role in a vast array of physiological processes, including metabolism, inflammation, and stress responses. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes. This regulation occurs through two primary mechanisms: transactivation, where the GR directly binds to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where the GR interferes with the activity of other transcription factors, such as NF-κB and AP-1, to downregulate the expression of pro-inflammatory genes.
This compound is a potent and highly selective synthetic agonist for the Glucocorticoid Receptor.[1] Its high specificity for the GR, with negligible affinity for the mineralocorticoid receptor, makes it an invaluable tool for dissecting GR-specific signaling pathways and gene regulatory networks.[2] Understanding the precise molecular consequences of this compound-mediated GR activation is essential for its application in research and for the development of novel therapeutic agents with improved selectivity and reduced side effects.
Comparative Performance Analysis of GR Agonists
The efficacy of GR agonists can be evaluated by their ability to modulate the expression of well-characterized GR target genes. Dexamethasone, a potent synthetic glucocorticoid, is a common benchmark for assessing the activity of novel GR modulators. Other compounds, such as the dissociated agonist Compound A (CpdA), exhibit different profiles of gene regulation, highlighting the diverse pharmacological landscape of GR ligands.
Quantitative Gene Expression Data
The following tables summarize quantitative data from various studies, illustrating the effects of this compound and dexamethasone on the expression of key GR target genes. It is important to note that the data for this compound and dexamethasone are derived from different experimental systems, and direct head-to-head comparative studies are limited in the public domain.
Table 1: this compound-Mediated Regulation of GR Target Genes
| Gene Target | Experimental System | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| POMC | Rat Pituitary (in vivo) | 150 µg/kg this compound | ↓ (Suppression of stress-induced increase) | [3] |
| c-fos | Rat Pituitary (in vivo) | 150 µg/kg this compound | ↓ (Suppression of stress-induced increase) | [3] |
| zif268 | Rat Pituitary (in vivo) | 150 µg/kg this compound | ↓ (Suppression of stress-induced increase) | [3] |
| Bnip3 | Neurons (in vitro) | 10 nM this compound, 72h | ↑ (Significant dose-dependent increase) | [1] |
Table 2: Dexamethasone-Mediated Regulation of Common GR Target Genes
| Gene Target | Experimental System | Treatment Conditions | Fold Change in mRNA Expression | Reference |
| FKBP5 | A549 cells | 100 nM Dexamethasone, 24h | ↑ ~10-fold | [4] |
| GILZ | A549 cells | 100 nM Dexamethasone, 24h | ↑ ~8-fold | [4] |
| DUSP1 | A549 cells | 100 nM Dexamethasone, 24h | ↑ ~5-fold | [4] |
| IL-6 (LPS-stimulated) | THP-1 cells | 1 µM Dexamethasone | ↓ ~80% inhibition | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are generalized protocols for conducting in vitro gene expression analysis to compare the effects of GR agonists.
Cell Culture and Treatment
-
Cell Line: A549 (human lung adenocarcinoma) or U2OS (human bone osteosarcoma) cells are commonly used as they endogenously express functional GR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Prior to treatment, replace the culture medium with serum-free medium for at least 4 hours to minimize basal signaling.
-
Treatment:
-
Prepare stock solutions of this compound and Dexamethasone in DMSO.
-
Dilute the compounds in serum-free medium to the desired final concentrations. A typical concentration range for dexamethasone is 100 nM to 1 µM. For this compound, effective concentrations for gene regulation have been reported in the range of 10 nM to 1 µM.[1]
-
Treat the cells for a specified duration. For gene expression analysis, incubation times can range from 4 to 24 hours. A time-course experiment is recommended to capture both early and late gene responses.
-
Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
RNA Isolation and Reverse Transcription
-
RNA Isolation: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or using a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers according to the manufacturer's instructions.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., FKBP5, GILZ, DUSP1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPL19) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a suitable SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes.
RNA-Sequencing (RNA-Seq) (Optional)
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the GR agonists.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Specific and time-dependent effects of glucocorticoid receptor agonist this compound on stress-induced pro-opiomelanocortin hnRNA, c-fos mRNA and zif268 mRNA in the pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of RU28362
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic glucocorticoid receptor agonist RU28362 with the widely used alternative, dexamethasone. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo studies.
Introduction
This compound is a potent and highly selective agonist for the glucocorticoid receptor (GR), also known as the type II corticoid receptor.[1][2] Developed by Roussel Uclaf, this synthetic androstane glucocorticoid exhibits negligible affinity for the mineralocorticoid receptor (MR), or type I receptor, making it a valuable tool for dissecting the specific physiological roles of GR activation.[2] Dexamethasone is another potent synthetic glucocorticoid that also selectively binds to the GR with high affinity.[2] Both compounds are widely used in research to mimic the effects of endogenous glucocorticoids like cortisol and corticosterone. However, subtle differences in their activity profiles can have significant implications for experimental outcomes.
In Vitro Effects: A Head-to-Head Comparison
The in vitro effects of this compound and dexamethasone are primarily mediated through their interaction with the GR, leading to the modulation of gene expression.
Quantitative Data Summary
| Parameter | This compound | Dexamethasone | Key Findings & Citations |
| Receptor Binding Affinity (Kd) | High affinity for GR. Kd of ~11.4-12.7 x 10-9 M in inner ear tissue.[3] | High affinity for GR.[2][4] | Both are potent and selective GR agonists. This compound is noted for its high specificity for GR over MR.[2][4] |
| Gene Expression Modulation | Dose-dependently increases Bnip3 mRNA levels in neurons (0.1-10 nM).[5] Exhibits a biphasic dose-response on α-lactalbumin expression in mammary gland explants, with maximal induction at ~3 nM.[6] | Regulates a wide range of genes. In A549 cells, 28 genes were significantly responsive to 5 nM dexamethasone.[7] In vocal fold fibroblasts, the EC50 for TSC22D3 induction was ~7 nM.[8] | Both compounds are potent regulators of gene expression. The specific genes and the direction of regulation can be cell-type and context-dependent.[5][7][8] |
| Cell Viability/Apoptosis | No direct comparative data found. | Can induce apoptosis in various cell types, including colon cancer cells and T-lymphocytes.[9][10] The effect on cell viability is dose and cell-type dependent.[11] | Dexamethasone is well-characterized for its pro-apoptotic effects in certain cellular contexts. |
In Vivo Effects: A Comparative Overview
In vivo studies reveal the systemic impact of this compound and dexamethasone on hormonal regulation, stress responses, and inflammatory processes.
Quantitative Data Summary
| Parameter | This compound | Dexamethasone | Key Findings & Citations |
| Hormonal Regulation | A single intraperitoneal (i.p.) injection of 150 µg/kg inhibits adrenocorticotropic hormone (ACTH) and corticosterone secretion in rats.[5] | Dexamethasone is a potent suppressor of the hypothalamic-pituitary-adrenal (HPA) axis, widely used in the dexamethasone suppression test.[12] | Both are effective in suppressing the HPA axis, a hallmark of glucocorticoid action. |
| Gene Expression in the Pituitary | Pretreatment with 150 µg/kg (i.p.) selectively suppresses stress-induced increases in POMC hnRNA in the anterior pituitary of rats.[5] | No direct comparative data on pituitary gene expression was found. | This compound has been shown to directly target gene expression in the pituitary to exert its negative feedback effects. |
| Neuroprotection/Cell Death | Treatment of adrenalectomized rats with this compound resulted in only partial protection against adrenalectomy-induced cell death in the dentate gyrus.[1] | No direct comparative data on this specific neuroprotective endpoint was found. | This suggests that GR activation alone may not be sufficient for complete neuroprotection in this model, and MR activation might also be required.[1] |
| Anti-inflammatory Effects | No direct comparative data on anti-inflammatory effects was found. | A well-established anti-inflammatory agent used in various in vivo models of inflammation.[13][14] | Dexamethasone is a standard for assessing anti-inflammatory activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
In Vitro: Cell Viability Assay (MTT Assay) with Dexamethasone
This protocol is a general guideline for assessing the effect of dexamethasone on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dexamethasone Preparation: Prepare a stock solution of dexamethasone in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final solvent concentration.
-
Treatment: Replace the existing medium with the medium containing different concentrations of dexamethasone or vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[9][15]
In Vivo: Adrenalectomy and Hormone Replacement in Rats
This protocol is a general outline for studying the in vivo effects of glucocorticoids in the absence of endogenous hormones.
-
Adrenalectomy: Perform bilateral adrenalectomy (ADX) on adult male rats under anesthesia. A sham operation should be performed on a control group.
-
Recovery: Allow the animals to recover for a specified period, providing them with saline solution to drink to compensate for mineralocorticoid loss.
-
Hormone Treatment: Treat ADX rats with this compound, dexamethasone, or vehicle. Administration can be via subcutaneous injection, intraperitoneal injection, or osmotic minipumps for continuous delivery.[1][16]
-
Endpoint Analysis: At the end of the treatment period, collect tissues or blood for analysis (e.g., gene expression, protein levels, histological examination).[1][17]
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow: In Vitro Gene Expression Analysis
Caption: Workflow for in vitro gene expression analysis.
Conclusion
Both this compound and dexamethasone are powerful tools for investigating glucocorticoid-mediated effects. The primary advantage of this compound lies in its high selectivity for the GR over the MR, making it the superior choice for studies aiming to isolate GR-specific actions. Dexamethasone, while also a potent GR agonist, has a long history of use and a vast body of literature supporting its effects, particularly its anti-inflammatory and immunosuppressive properties. The choice between these two compounds should be guided by the specific research question, with careful consideration of the potential for off-target effects and the desired level of receptor selectivity.
References
- 1. Effects of aldosterone or this compound treatment on adrenalectomy-induced cell death in the dentate gyrus of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU-28362 - Wikipedia [en.wikipedia.org]
- 3. Glucocorticoid receptors in the mammalian inner ear: RU 28362 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor and glucocorticoid receptor work alone and together in cell-type-specific manner: Implications for resilience prediction and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Steroid receptors, and the generation of closely coupled/biphasic dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid Dose Dependency on Gene Expression in Vocal Fold Fibroblasts and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One Hormone Two Actions: Anti- and Pro-inflammatory Effects of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effects of adrenalectomy and chronic adrenal corticosteroid replacement on potassium transport in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for RU28362
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like RU28362, a potent and selective glucocorticoid agonist, is a critical component of laboratory safety and environmental stewardship.[1] Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. While a specific, publicly available SDS for this compound is not readily found, data for similar synthetic steroids, such as Dexamethasone, indicate potential hazards including reproductive toxicity.[2] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Classification and Collection
This compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash, as it may be toxic to aquatic life with long-lasting effects.[3]
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions or rinsing solvents, in a separate, dedicated hazardous liquid waste container.[3]
-
Do not mix with other solvent waste streams unless compatibility has been verified to avoid potentially hazardous reactions.
-
The container must be securely sealed and clearly labeled as described above.
Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste.[3]
-
After solvent rinsing, wash the labware with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[3]
-
Contain Small Spills: For small, manageable spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[3]
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Final Disposal Procedures
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.[3] This typically involves the following steps:
-
Segregation and Labeling: Ensure all waste containers are properly sealed and labeled. Store them in a designated, secure area away from incompatible materials.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing an online form or contacting the EHS office directly.[4][5]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.
Quantitative Data Summary
While specific quantitative hazard data for this compound is not publicly available, the following table summarizes key information for a structurally similar glucocorticoid, Dexamethasone, to provide a conservative basis for safe handling and disposal.
| Property | Data (Dexamethasone) | Reference |
| Chemical Formula | C₂₂H₂₉FO₅ | --INVALID-LINK-- |
| Molar Mass | 392.46 g/mol | --INVALID-LINK-- |
| Primary Hazard | Reproductive Toxicity (Category 1B) | [2] |
| Hazard Statement | H360: May damage fertility or the unborn child. | [2] |
| Precautionary Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place. | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling RU28362
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of RU28362, a potent and selective synthetic glucocorticoid receptor agonist. Adherence to these procedures is vital for ensuring personnel safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent synthetic steroid, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. | Prevents dermal absorption of the compound. The outer glove should be removed and disposed of as hazardous waste after handling. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | A dedicated, disposable lab coat or a reusable lab coat made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Disposable coats should be discarded as hazardous waste after use. Reusable coats must be professionally laundered and not taken home. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Prevents inhalation of the potent compound. |
| Footwear | Closed-toe shoes that fully cover the feet. | Protects feet from spills. |
Operational Plan: Handling and Storage
Handling:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. This equipment should be decontaminated after each use or disposed of as hazardous waste.
-
Avoid the generation of dust when handling the powdered form.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Access to the storage area should be restricted to authorized personnel only.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is common for steroid hormones to be dissolved in DMSO to create a stock solution that can be further diluted in cell culture media.[1][2]
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
When preparing working solutions for cell culture, dilute the DMSO stock solution with sterile cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.[2]
In Vivo Administration of this compound in Rats via Intraperitoneal (IP) Injection
This protocol is a general guideline for the intraperitoneal administration of a steroid compound to rats and should be performed in accordance with an approved animal care and use protocol.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, or a mixture of ethanol and sterile saline).
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 150 µg/kg), calculate the required amount of this compound for the animal's body weight.
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration of ethanol in the vehicle should be minimized.
-
-
Animal Restraint:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a restraint device. For IP injections, the rat is typically held with its head tilted downwards.[3][4][5][6][7]
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the rat's abdomen to avoid puncturing the cecum or bladder.[3][5][6]
-
Disinfect the injection site with a gauze pad soaked in 70% ethanol.[3]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle and syringe.[3][6]
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions after the injection.
-
Glucocorticoid Receptor Signaling Pathway
This compound is a selective agonist for the glucocorticoid receptor (GR). Upon binding, it initiates a signaling cascade that ultimately modulates gene expression.
Caption: The signaling pathway of this compound, a selective glucocorticoid receptor (GR) agonist.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel. As a potent synthetic steroid, it should be treated as hazardous chemical waste.[3][8]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound Powder | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of in regular trash or down the drain. |
| Contaminated Solid Waste | Includes gloves, disposable lab coats, weigh boats, pipette tips, etc. Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Liquid Waste | Includes stock solutions, experimental media, and rinsates. Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Needles and syringes used for injections. Dispose of immediately in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with federal, state, and local regulations.[3] Ensure that all waste containers are properly labeled with the contents and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
